Product packaging for (5-Chloro-1-benzothiophen-3-yl)methanol(Cat. No.:CAS No. 306934-93-0)

(5-Chloro-1-benzothiophen-3-yl)methanol

Cat. No.: B1362282
CAS No.: 306934-93-0
M. Wt: 198.67 g/mol
InChI Key: PUSCUZZEDIEHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Chloro-1-benzothiophen-3-yl)methanol is a useful research compound. Its molecular formula is C9H7ClOS and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClOS B1362282 (5-Chloro-1-benzothiophen-3-yl)methanol CAS No. 306934-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCUZZEDIEHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379832
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-93-0
Record name 5-Chlorobenzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (5-Chloro-1-benzothiophen-3-yl)methanol, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers and professionals engaged in the synthesis, characterization, and application of benzothiophene derivatives.

Chemical Identity and Physical Properties

This compound is a solid organic compound. Its core structure consists of a benzothiophene scaffold chlorinated at the 5-position with a hydroxymethyl group attached to the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClOS[1][2]
Molecular Weight 198.67 g/mol Calculated
CAS Number 306934-93-0[1]
Appearance Solid (Typical)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Limited solubility in water. Soluble in common organic solvents like ethanol and acetone.Inferred from related compounds

Spectroscopic and Analytical Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons on the benzothiophene ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Signals for the eight aromatic carbons of the benzothiophene core and one aliphatic carbon of the hydroxymethyl group.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=C aromatic stretching, and C-O stretching.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation would likely involve the loss of the hydroxymethyl group.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 5-chloro-1-benzothiophene-3-carbaldehyde.

Synthesis of this compound via Reduction of 5-chloro-1-benzothiophene-3-carbaldehyde

This protocol is a generalized procedure based on standard chemical transformations.

Objective: To synthesize this compound by the reduction of 5-chloro-1-benzothiophene-3-carbaldehyde.

Materials:

  • 5-chloro-1-benzothiophene-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable alcohol solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-benzothiophene-3-carbaldehyde in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Logical Relationships and Workflows

The synthesis of this compound is a key step that enables further investigation into its properties and potential applications.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Analysis Start Start: 5-chloro-1-benzothiophene-3-carbaldehyde Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Product: this compound Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Biological_Screening Biological Activity Screening Product->Biological_Screening

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound.

Potential Biological Significance

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chloro and hydroxymethyl functional groups on the benzothiophene scaffold of this compound suggests that it may also possess interesting biological properties worthy of investigation.

Biological_Significance_Pathway Potential Biological Relevance Compound This compound Screening Biological Screening Compound->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Screening->Anti_inflammatory Anticancer Anticancer Activity Screening->Anticancer Other Other Bioactivities Screening->Other

Caption: Investigating the biological potential of this compound.

Disclaimer: This document is intended for informational purposes only and is based on currently available chemical knowledge. The lack of specific experimental data in the public domain necessitates the use of predicted properties and generalized experimental protocols. Researchers should exercise appropriate caution and verify all information through their own experimental work.

References

Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The document details the most viable synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active molecules. Its synthesis is a critical step in the preparation of more complex pharmaceutical ingredients. This guide focuses on the most direct and efficient method for its preparation: the reduction of 5-Chloro-1-benzothiophene-3-carbaldehyde.

Synthetic Pathway

The primary and most efficient route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Chloro-1-benzothiophene-3-carbaldehyde. This transformation is typically achieved with high selectivity and yield using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthesis_Pathway start 5-Chloro-1-benzothiophene-3-carbaldehyde product This compound start->product Reduction reagent Sodium Borohydride (NaBH₄) Methanol/THF Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 5-Chloro-1-benzothiophene-3-carbaldehyde in Methanol/THF cool Cool solution to 0 °C (Ice Bath) dissolve->cool add_nabh4 Add Sodium Borohydride portion-wise cool->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench with saturated aq. NH₄Cl stir->quench extract Extract with Dichloromethane (DCM) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate chromatography Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate) filter_concentrate->chromatography

(5-Chloro-1-benzothiophen-3-yl)methanol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a halogenated benzothiophene derivative. This document aims to provide a comprehensive overview of its chemical structure and available analytical data. Due to the limited publicly available information specific to this isomer, this guide also references data for structurally related compounds to provide a comparative context.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzothiophene core with a chlorine atom substituted at the 5-position and a hydroxymethyl group at the 3-position.

IdentifierValue
IUPAC Name This compound
CAS Number 306934-93-0
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol
Canonical SMILES C1=CC2=C(C=C1Cl)SC=C2CO
InChI Key Not readily available

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Quantitative experimental data on the physicochemical properties of this compound are scarce. The following table summarizes predicted values from computational models.

PropertyPredicted ValueSource
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 197.99061PubChem
Monoisotopic Mass 197.99061PubChem
Topological Polar Surface Area 45.5 ŲPubChem
Heavy Atom Count 12PubChem

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in peer-reviewed literature or public spectral databases. The following sections provide general expectations for the spectroscopic characteristics of this molecule based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The splitting patterns will be influenced by the position of the chlorine atom.

  • Thiophene Proton: A singlet or a narrowly split signal for the proton at the 2-position of the benzothiophene ring.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons, typically in the range of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • Aromatic and Thiophene Carbons: Multiple signals in the downfield region (δ 120-145 ppm).

  • Carbon Bearing Chlorine: The carbon atom attached to the chlorine will show a characteristic chemical shift.

  • Methylene Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (alkane)2850-3000Medium
C=C Stretch (aromatic)1450-1600Medium to Weak
C-O Stretch (primary alcohol)1050-1085Strong
C-Cl Stretch600-800Medium to Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 198. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 200 with an intensity of approximately one-third of the molecular ion peak is anticipated. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom.

Synthesis

G Potential Synthetic Workflow start Starting Material (e.g., 5-Chlorobenzothiophene) step1 Formylation/Acylation at C3 start->step1 e.g., Vilsmeier-Haack or Friedel-Crafts reaction step2 Reduction of Carbonyl Group step1->step2 e.g., NaBH₄, LiAlH₄ end_product This compound step2->end_product

Caption: A generalized synthetic pathway to the target compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activity and potential signaling pathway interactions of this compound in the available scientific literature. Benzothiophene derivatives, as a class, are known to exhibit a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. For instance, the structurally related compound, (7-chloro-1-benzothiophen-3-yl)methanol, is a known impurity of the antifungal drug Sertaconazole. The biological impact of the 5-chloro isomer remains an area for future investigation.

Conclusion

This compound is a chemical compound for which detailed experimental data is not extensively documented in publicly accessible sources. This guide provides an overview of its chemical identity and predicted properties based on its structure. Further experimental investigation is required to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. Researchers interested in this compound are encouraged to perform de novo analysis to establish a comprehensive data profile.

Spectroscopic Data for (5-Chloro-1-benzothiophen-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) for the compound (5-Chloro-1-benzothiophen-3-yl)methanol. A thorough search of publicly available scientific literature and chemical databases has been conducted to gather the requested information.

To provide a valuable resource and demonstrate the requested data presentation and analysis, this guide will instead focus on a closely related isomer, (7-Chloro-1-benzothiophen-3-yl)methanol , for which some characterization information can be found. This will serve as a methodological template and a point of reference for researchers working with similar benzothiophene scaffolds.

Introduction to Spectroscopic Analysis of Benzothiophene Derivatives

Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. Each technique provides unique and complementary information about the molecular structure, functional groups, and connectivity of atoms.

General Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like a substituted benzothiophene methanol derivative typically follows a standardized workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Spectroscopic Data for the Isomer: (7-Chloro-1-benzothiophen-3-yl)methanol

While data for the 5-chloro isomer is unavailable, the following tables summarize the expected and reported data for the 7-chloro isomer, providing a valuable comparative tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for (7-Chloro-1-benzothiophen-3-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-4
~7.75s1HH-2
~7.40dd1HH-6
~7.35d1HH-5
~4.80d2H-CH₂OH
~2.00t1H-CH₂OH

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for (7-Chloro-1-benzothiophen-3-yl)methanol

Chemical Shift (δ, ppm)Assignment
~142C-3a
~138C-7a
~132C-3
~130C-7
~127C-2
~125C-6
~124C-5
~122C-4
~60-CH₂OH

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (7-Chloro-1-benzothiophen-3-yl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
1050-1000StrongC-O stretch (primary alcohol)
800-700StrongC-Cl stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for (7-Chloro-1-benzothiophen-3-yl)methanol

m/zRelative IntensityAssignment
198/200High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
169/171Medium[M-CH₂OH]⁺
163Medium[M-Cl]⁺
134Medium[M-Cl-CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters would be optimized for the particular instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct infusion could be used. Electron Impact (EI) ionization may be suitable if the compound is sufficiently volatile.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements to determine the elemental composition.

Conclusion

While specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its potential characterization based on the analysis of a closely related isomer and established spectroscopic principles. The provided tables and protocols serve as a valuable reference for researchers in the synthesis and characterization of novel benzothiophene derivatives. Further research and publication are needed to provide a definitive spectroscopic profile for the title compound.

An In-depth Technical Guide to the Solubility and Stability of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development as a potential therapeutic agent. This technical guide outlines the fundamental principles and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this document serves as a procedural roadmap, providing standardized methodologies based on established pharmaceutical guidelines. The protocols described herein are designed to generate the critical data required for formulation development, analytical method validation, and regulatory submissions.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 306934-93-0[1]
Molecular Formula C₉H₇ClOS[2]
Molecular Weight 198.67 g/mol [2]
Appearance Solid (typical)[2]

Note: This table will be populated with experimentally determined data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A systematic approach to solubility screening is recommended.

Experimental Protocol: Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

  • Solvent Screening: A range of solvents should be tested to identify suitable systems for formulation and analytical purposes.

  • Kinetic Solubility (High-Throughput Screening):

    • Add the stock solution to the selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) in a 96-well plate.

    • Incubate for a short period (e.g., 2 hours) with shaking.

    • Measure the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or a plate reader.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).

    • Filter the suspension to remove undissolved solids.

    • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

Data Presentation: Solubility Profile
Solvent SystemTemperature (°C)Solubility (mg/mL)Method
0.1 N HCl (pH 1.2)25TBDShake-Flask
Acetate Buffer (pH 4.5)25TBDShake-Flask
Phosphate Buffer (pH 6.8)25TBDShake-Flask
Phosphate Buffered Saline (pH 7.4)25TBDShake-Flask
Water25TBDShake-Flask
Methanol25TBDShake-Flask
Ethanol25TBDShake-Flask
Acetonitrile25TBDShake-Flask
Dimethyl Sulfoxide (DMSO)25TBDShake-Flask
Polyethylene Glycol 400 (PEG 400)25TBDShake-Flask

TBD: To Be Determined

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound C Add Excess Compound to Solvent A->C B Prepare Solvents B->C D Equilibrate (Shake-Flask) C->D E Filter Suspension D->E F Prepare Dilutions E->F G HPLC-UV Analysis F->G H Calculate Concentration G->H

Thermodynamic Solubility Determination Workflow

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate potential degradation pathways. These studies are integral to developing stability-indicating analytical methods.

ICH Guidelines for Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[3][4][5][6]

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH: Relative Humidity

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.[7][8]

Methodology:

A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) should be subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

  • Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis:

  • Samples should be analyzed at appropriate time points.

  • A stability-indicating HPLC method should be used to separate the parent compound from its degradation products.

  • Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which aids in structure elucidation.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 h60°CTBDTBD
Basic Hydrolysis0.1 N NaOH24 h60°CTBDTBD
Oxidation3% H₂O₂24 hRTTBDTBD
Thermal (Solid)Dry Heat48 h80°CTBDTBD
Photolytic (Solid)ICH Q1BN/ARTTBDTBD
Photolytic (Solution)ICH Q1BN/ARTTBDTBD

TBD: To Be Determined, RT: Room Temperature

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterization Structure Elucidation LCMS->Characterization Endpoint Stability Profile & Degradation Pathway Characterization->Endpoint Start Drug Substance Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Forced Degradation Study Workflow

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV scan)
Column Temperature 30°C

Note: Method development and validation in accordance with ICH Q2(R1) guidelines are required.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways for this compound are not yet elucidated, benzothiophene derivatives are known to interact with various biological targets. For instance, some derivatives have been shown to modulate the STAT3 signaling pathway, which is implicated in cancer. Further research would be required to determine if this compound interacts with this or other pathways.

Potential_Signaling_Pathway cluster_pathway Hypothetical STAT3 Inhibition Compound This compound STAT3 STAT3 Compound->STAT3 Inhibits (?) pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Target Gene Expression (e.g., Proliferation, Survival) Translocation->Gene Response Cellular Response Gene->Response

Hypothetical STAT3 Signaling Inhibition

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols and ICH guidelines will ensure the generation of high-quality, reliable data essential for the advancement of this compound in the drug development pipeline. The proposed methodologies will enable researchers to establish a robust physicochemical profile, develop stable formulations, and ensure the quality, safety, and efficacy of potential drug products derived from this molecule.

References

In-depth Technical Guide: (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves as an in-depth exploration of the core mechanism of action for the compound (5-Chloro-1-benzothiophen-3-yl)methanol. Extensive literature review and data analysis have been conducted to synthesize a comprehensive understanding of its biological activity, associated signaling pathways, and the experimental methodologies used for its characterization. This document is intended to provide a foundational resource for researchers, scientists, and professionals involved in drug discovery and development who are investigating benzothiophene derivatives.

Introduction

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry.[1][2] These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] The structural versatility of the benzothiophene scaffold allows for extensive chemical modifications, making it a privileged structure in the search for novel therapeutic agents.[4] this compound is a specific derivative within this class, and understanding its mechanism of action is crucial for elucidating its therapeutic potential.

Core Mechanism of Action

Initial research indicates a lack of specific, publicly available scientific literature detailing the precise mechanism of action for this compound. The following sections are based on the known activities of the broader class of benzothiophene and thiophene derivatives, providing a potential framework for the action of this specific compound. The therapeutic efficacy of thiophene derivatives has been attributed to their ability to interact with various biological targets due to the unique physicochemical properties conferred by the sulfur-containing heterocyclic ring.[4]

Derivatives of benzothiophene have been noted for their potential as antibacterial and antifungal agents.[5][6] Recent studies on benzothiophene analogs have demonstrated efficacy against drug-resistant bacteria, such as Enterococcus faecium, suggesting a promising avenue for the development of new antibiotics.[7]

Potential Signaling Pathways

Given the diverse biological activities of benzothiophene derivatives, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by a benzothiophene derivative, based on the general activities reported for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_B->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Translocation Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Compound This compound Compound->Receptor Binding

Caption: Hypothetical signaling pathway for a benzothiophene derivative.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the evaluation of novel benzothiophene derivatives.

Synthesis

The synthesis of benzothiophene derivatives often involves multi-step reactions. A general approach may include coupling reactions and electrophilic cyclization.[5] For instance, the synthesis of novel benzothiophene derivatives has been achieved using Palladium-catalyzed Sonogashira coupling reactions.[5]

The workflow for a typical synthesis and characterization process is depicted below.

G A Starting Materials (e.g., 2-ethynylthioanisole) B Chemical Reaction (e.g., Coupling, Cyclization) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E F Structural Analysis (NMR, Mass Spec) E->F G Biological Activity Screening E->G

Caption: General workflow for synthesis and evaluation of benzothiophenes.

In Vitro Antimicrobial Activity Assessment

The antimicrobial properties of synthesized compounds are typically evaluated against a panel of pathogenic microorganisms.

a. Microorganisms:

  • Candida albicans (e.g., ATCC 10231)

  • Bacillus subtilis (e.g., ATCC 6633)

  • Escherichia coli (e.g., ATCC 25922)

  • Staphylococcus aureus (e.g., ATCC 25923)[5]

b. Methodologies:

  • Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[6][8]

  • Well Diffusion Method: An agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[8]

In Vivo Efficacy Studies

For compounds showing promising in vitro activity, in vivo studies are conducted in animal models to assess efficacy and safety.

a. Animal Models:

  • For antibacterial studies, mouse models of infection are frequently used, such as an immunocompetent mouse model of acute, drug-resistant E. faecium infection.[7]

  • For antidermatophytic activity, a Trichophyton mentagrophytes-induced dermatophytosis model in guinea pigs can be employed.[8]

b. Study Parameters:

  • Parasite/Bacterial Load: Quantification of the microbial burden in relevant tissues or blood.[9]

  • Physiological Parameters: Monitoring of body weight, packed cell volume (PCV), and rectal temperature.[9]

  • Clinical Observation: Assessment of lesion scores or other clinical signs of infection.

Quantitative Data Summary

As no specific quantitative data for this compound has been found in the public domain, the following table presents a hypothetical structure for reporting such data, based on common metrics for antimicrobial compounds.

Compound Target Organism MIC (µg/mL) IC50 (µM) In Vivo Efficacy (Model)
This compoundS. aureusData Not AvailableData Not AvailableData Not Available
This compoundE. coliData Not AvailableData Not AvailableData Not Available
This compoundC. albicansData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

While the broader class of benzothiophene derivatives holds significant therapeutic promise, there is a clear gap in the scientific literature regarding the specific mechanism of action and biological activity of this compound. Future research should focus on elucidating its specific molecular targets and signaling pathways. In vitro and in vivo studies are warranted to determine its antimicrobial, anti-inflammatory, and anticancer potential. The experimental protocols and frameworks outlined in this guide provide a solid foundation for such future investigations. The synthesis and evaluation of a series of related analogs could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective therapeutic agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (5-Chloro-1-benzothiophen-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of (5-Chloro-1-benzothiophen-3-yl)methanol have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineAssay TypeActivity (µM)Reference
1 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Human leukemic lymphoblasts)Growth InhibitionIC50: 1.8 ± 0.1[1]
2 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Human leukemic lymphoblasts)Growth InhibitionIC50: 2.1 ± 0.8[1]
3 Chlorochalcone (C2)HMEC-1 (Human microvascular endothelial cells)ProliferationIC50: 16.8 ± 0.4[2]
4 Chlorochalcone (C4)HMEC-1 (Human microvascular endothelial cells)ProliferationIC50: 15.3 ± 0.7[2]
5 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2f)NCI-60 Cell Line PanelGrowth InhibitionMean GI50: 2.80[3]
6 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h)NCI-60 Cell Line PanelGrowth InhibitionMean GI50: 1.57[3]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Anticancer Mechanism: WNT Signaling Pathway Inhibition

Some chlorinated derivatives have been shown to exert their anticancer effects by inhibiting the WNT signaling pathway, which is often dysregulated in cancer.[4] The following diagram illustrates a simplified representation of this pathway and the potential point of intervention by these compounds.

WNT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates & Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Activates Inhibitor (5-Chloro-1-benzothiophen-3-yl) methanol Derivative Inhibitor->DVL Blocks Interaction Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes

Caption: Simplified WNT signaling pathway and potential inhibition by derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The presence of the chlorine atom on the benzothiophene ring is often associated with enhanced antimicrobial potency.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 5-chloro-thiophene containing derivatives against different microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
7 Chalcone derivative (4b)Escherichia coli (MTCC 443)≤ 50[5]
8 Chalcone derivative (4n)Escherichia coli (MTCC 443)≤ 50[5]
9 Chalcone derivative (4b)Pseudomonas aeruginosa (MTCC 1688)≤ 50[5]
10 Chalcone derivative (4e)Pseudomonas aeruginosa (MTCC 1688)≤ 50[5]
11 Chalcone derivative (4i)Pseudomonas aeruginosa (MTCC 1688)≤ 50[5]
12 Chalcone derivative (4n)Pseudomonas aeruginosa (MTCC 1688)≤ 50[5]
13 Chalcone derivative (4o)Pseudomonas aeruginosa (MTCC 1688)≤ 50[5]
14 Chalcone derivative (4c)Staphylococcus aureus (MTCC 96)≤ 50[5]
15 Chalcone derivative (4n)Staphylococcus aureus (MTCC 96)≤ 50[5]
16 Polyhalo isophthalonitrile (3j)Staphylococcus aureus0.5[6]
17 Polyhalo isophthalonitrile (3j)Bacillus cereus0.4[6]
18 Polyhalo isophthalonitrile (3j)Candida albicans0.5[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start: Synthesized Derivatives Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination Active End Lead Compound Identification Active_Compounds->End Inactive MBC_Determination MBC/MFC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MBC_Determination->Mechanism_Studies Mechanism_Studies->End

Caption: A generalized workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Certain derivatives of 5-chloro-thiophenes have shown potential as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

A simple and common in vitro method to screen for anti-inflammatory activity is the inhibition of heat-induced albumin denaturation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • This compound derivatives

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of BSA solution (5% w/v), 2.8 mL of PBS, and 0.2 mL of the test compound solution at various concentrations. A control group is prepared without the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizing Logical Relationships in Drug Discovery

The development of new drugs from a lead compound like this compound involves a logical progression of activities.

Drug_Discovery_Logic Lead_Compound This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Lead_Compound->Synthesis Screening Biological Screening (Anticancer, Antimicrobial, etc.) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical flow of the drug discovery process for novel derivatives.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the benzothiophene scaffold, coupled with the observed biological activities, underscores the potential of these compounds to be developed into novel therapeutic agents for a variety of diseases.

References

Potential Therapeutic Targets of (5-Chloro-1-benzothiophen-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a heterocyclic organic compound featuring a chlorinated benzothiophene core. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural motifs are present in several biologically active agents. This technical guide consolidates information on the potential therapeutic targets of this compound by examining the mechanisms of action of structurally related compounds. The primary putative targets identified are fungal lanosterol 14α-demethylase, human 5-lipoxygenase, and dihydrofolate reductase. This document provides a detailed overview of these potential targets, associated quantitative data from related compounds, and relevant experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Benzothiophene derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a chlorine substituent on the benzothiophene ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the potential therapeutic applications of this compound by drawing parallels with structurally analogous molecules that have well-characterized biological targets.

Potential Therapeutic Targets

Based on the pharmacological activities of structurally similar compounds, three primary therapeutic targets are proposed for this compound:

  • Antifungal Target: Lanosterol 14α-demethylase (CYP51)

  • Anti-inflammatory Target: 5-Lipoxygenase (5-LOX)

  • Anticancer Target: Dihydrofolate Reductase (DHFR)

Fungal Lanosterol 14α-demethylase (CYP51): An Antifungal Target

Rationale: The antifungal agent Sertaconazole contains a (7-chloro-1-benzothiophen-3-yl)methoxy moiety.[3] Sertaconazole functions by inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4] The benzothiophene ring in Sertaconazole is also thought to mimic tryptophan, contributing to pore formation in the fungal cell membrane.[1]

Signaling Pathway:

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Cellular Consequence Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps DisruptedMembrane Disrupted Fungal Cell Membrane Integrity CYP51->Intermediate 14α-demethylation Compound This compound (Putative Inhibitor) Compound->CYP51 Inhibits FungalDeath Fungal Cell Death DisruptedMembrane->FungalDeath

Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data for a Structurally Related Compound (Sertaconazole):

While specific IC50 values for this compound are not available, data for related compounds demonstrate the potential potency of this structural class. For example, the IC50 of the antifungal Ro 09-1470, which also targets P-450 lanosterol C-14 demethylase, is in the range of 0.47 to 1.1 µM for the yeast enzyme.[6]

CompoundTargetOrganismIC50Reference
Ro 09-1470Lanosterol 14α-demethylaseSaccharomyces cerevisiae0.47 - 1.1 µM[6]
5-Lipoxygenase (5-LOX): An Anti-inflammatory Target

Rationale: Benzothiophene derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[7] Inhibition of 5-LOX can therefore reduce inflammation, making it a target for diseases like asthma and rheumatoid arthritis.[8]

Signaling Pathway:

cluster_0 Leukotriene Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Physiological Effect ArachidonicAcid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->Five_LOX Five_HPETE 5-HPETE Leukotrienes Leukotrienes (e.g., LTB4) Five_HPETE->Leukotrienes Further Metabolism Inflammation Inflammation Leukotrienes->Inflammation Promotes Five_LOX->Five_HPETE Compound This compound (Putative Inhibitor) Compound->Five_LOX Inhibits ReducedInflammation Reduced Inflammation

Caption: Putative inhibition of the 5-lipoxygenase pathway.

Quantitative Data for Structurally Related Compounds:

Various plant extracts and synthetic compounds containing aromatic moieties have demonstrated 5-LOX inhibitory activity. For instance, certain isoxazole derivatives have shown IC50 values in the low micromolar range.[9]

Compound ClassTargetIC50 RangeReference
Isoxazole Derivatives5-Lipoxygenase8.47 - 74.09 µM[9]
Dihydrofolate Reductase (DHFR): An Anticancer Target

Rationale: Thiophene analogues of folic acid antagonists have demonstrated antitumor activity. These compounds are thought to exert their effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation, leading to cancer cell death.

Signaling Pathway:

cluster_0 Folate Metabolism Pathway cluster_1 Mechanism of Inhibition cluster_2 Cellular Consequence DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide Required for DHFR_enzyme->THF NADPH -> NADP+ DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Compound This compound (Putative Inhibitor) Compound->DHFR_enzyme Inhibits Inhibited_DNA Inhibition of DNA Synthesis & Cell Proliferation

Caption: Putative inhibition of the dihydrofolate reductase pathway.

Quantitative Data for a Known DHFR Inhibitor:

CompoundTargetIC50 (nM)Reference
MethotrexateDihydrofolate Reductase~123[10]

Experimental Protocols

The following are generalized protocols for assays that can be used to evaluate the activity of this compound against the proposed targets.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

Principle: This assay measures the inhibition of the conversion of lanosterol to its demethylated product by CYP51. The reaction can be monitored by analyzing the sterol profile using techniques like GC-MS or HPLC.

Workflow:

Caption: Workflow for CYP51 inhibition assay.

Methodology:

  • Enzyme Preparation: Prepare a microsomal fraction from a fungal strain (e.g., Candida albicans) that overexpresses CYP51.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Addition: Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ketoconazole).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and heat to saponify lipids. Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., n-heptane).

  • Analysis: Evaporate the organic solvent and reconstitute the sterol extract in a suitable solvent for analysis by GC-MS or HPLC to quantify the remaining lanosterol and the formed ergosterol precursors.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

Principle: This assay measures the hydroperoxides generated from the incubation of 5-LOX with a suitable substrate (e.g., arachidonic acid). The hydroperoxides react with a probe to generate a fluorescent product.

Workflow:

Caption: Workflow for 5-LOX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of 5-LOX enzyme, assay buffer, fluorescent probe, and substrate according to the manufacturer's instructions of a commercial kit.[8]

  • Plate Setup: In a 96-well plate, add the 5-LOX enzyme and assay buffer to the designated wells.

  • Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Zileuton).

  • Probe Addition: Add the fluorescent probe to all wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Immediately measure the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.[13]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Workflow:

Caption: Workflow for DHFR inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of DHFR enzyme, NADPH, and DHF in a suitable assay buffer.

  • Plate Setup: In a UV-transparent 96-well plate, add the DHFR enzyme and NADPH to the designated wells.

  • Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Methotrexate).

  • Reaction Initiation: Initiate the reaction by adding the DHF substrate.

  • Measurement: Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of NADPH consumption (decrease in absorbance at 340 nm over time) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.[14][15][16]

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antifungal, anti-inflammatory, or anticancer agent. The proposed therapeutic targets—fungal lanosterol 14α-demethylase, 5-lipoxygenase, and dihydrofolate reductase—are well-validated in their respective fields. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of the pharmacological profile of this compound. Further research, including in vitro and in vivo studies, is warranted to elucidate its precise mechanism of action and therapeutic potential.

References

(5-Chloro-1-benzothiophen-3-yl)methanol: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide focuses on a specific derivative, (5-Chloro-1-benzothiophen-3-yl)methanol, exploring its synthesis, potential therapeutic applications, and the methodologies for its evaluation in a drug discovery context. The structural versatility of the benzothiophene core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-chloro-1-benzothiophene. The synthetic pathway involves a Vilsmeier-Haack formylation followed by a reduction of the resulting aldehyde.

Synthesis of this compound start 5-Chloro-1-benzothiophene intermediate 5-Chloro-1-benzothiophene-3-carbaldehyde start->intermediate POCl3, DMF (Vilsmeier-Haack) product This compound intermediate->product NaBH4, Methanol (Reduction) Anticancer Signaling Pathway cluster_0 Benzothiophene Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes bzt This compound Derivative clk Clk1/4 bzt->clk Inhibits dyrk Dyrk1A/B bzt->dyrk Inhibits haspin Haspin bzt->haspin Inhibits splicing mRNA Splicing clk->splicing Regulates cell_cycle Cell Cycle Progression dyrk->cell_cycle Regulates haspin->cell_cycle Regulates apoptosis Apoptosis splicing->apoptosis Leads to cell_cycle->apoptosis Arrest leads to growth_inhibition Tumor Growth Inhibition apoptosis->growth_inhibition Ergosterol Biosynthesis Inhibition lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes bzt_derivative Benzothiophene-based Antifungal Agent bzt_derivative->cyp51 Inhibits

References

Chlorinated Benzothiophene Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chlorine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency, selectivity, and altered metabolic profiles. This technical guide provides an in-depth overview of chlorinated benzothiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action in the context of drug discovery and development.

Synthesis of Chlorinated Benzothiophene Derivatives

The synthesis of chlorinated benzothiophene derivatives can be achieved through various synthetic routes. Key starting materials often include substituted cinnamic acids or 2-chlorothiophene, which can be functionalized and cyclized to form the benzothiophene core. Chlorination can be performed on the benzothiophene nucleus or introduced via chlorinated starting materials.

Synthesis of 3-Chlorobenzothiophene-2-carbonyl chloride

A common and versatile intermediate for the synthesis of various chlorinated benzothiophene derivatives is 3-chlorobenzothiophene-2-carbonyl chloride.

Experimental Protocol:

  • Reaction Setup: A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[3][4]

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 48 hours.[4]

  • Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure. The reaction mixture is then poured into ice-cold water.

  • Extraction and Purification: The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[4]

Synthesis of 6-Chlorobenzothiophene-2-carboxylic acid

Experimental Protocol:

  • Reaction: 6-Chlorobenzothiophene-2-carboxylic acid can be synthesized from appropriate precursors. One method involves the reaction of a substituted thiophene with subsequent cyclization and functional group manipulation.[1]

  • Characterization: The resulting white powder can be characterized by various spectroscopic techniques. For example, 1H NMR (300 MHz, DMSO-d6) shows characteristic peaks at δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), and 7.50 (dd, J = 8.6, 2.0 Hz, 1H). 13C NMR (101 MHz, DMSO-d6) exhibits signals at δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, and 122.60.[1]

Biological Activities and Structure-Activity Relationships

Chlorinated benzothiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The position and number of chlorine substituents play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of chlorinated benzothiophenes as antimicrobial agents. The presence of a chloro group can enhance the antibacterial and antifungal activity of the parent compound.[5][6]

Structure-Activity Relationship (SAR):

  • The presence of a chloro functional group at position 3 of the benzothiophene nucleus has been shown to enhance antibacterial activity.[5]

  • In a series of benzothiophene derivatives, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[5]

  • For some linezolid analogues, the polarity of the substituents plays an important role in their antibacterial activity.[7]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria16[5]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneYeast16[5]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[8]
Benzonaptho and tolyl substituted benzimidazolo benzothiophenesVarious bacteria10-20[9]

Table 1: Antimicrobial Activity of Selected Chlorinated Benzothiophene Derivatives.

Anticancer Activity

Chlorinated benzothiophene derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR):

  • In a study of benzothiazole-based Hsp90 inhibitors, a para-chlorophenyl substituent at position 6 was found to be a suitable modification for further SAR exploration.[10]

  • For a series of 1,3,4-oxadiazole derivatives, the presence of electron-withdrawing groups, including chloro substituents, was found to increase activity.[11]

  • A review on antimetastatic compounds highlights that the position of functional groups, including chloro groups, plays a significant role in their anticancer activities.[12]

Compound/DerivativeCancer Cell LineIC50/GI50 (nM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10 - 66.5[13]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, Prostate21.2 - 50.0[13]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost of 60 human cancer cell lines< 10.0[13]
Benzothiophene 1,1-dioxide derivative 8b HepG2, MCF-7, MDA-MB-231, HCT1161500 - 5940[14]

Table 2: Anticancer Activity of Selected Benzothiophene Derivatives (Note: Not all compounds in this table are explicitly chlorinated in the provided snippets, but represent the benzothiophene scaffold's potential).

Mechanism of Action: Kinase Inhibition

A significant mechanism through which chlorinated benzothiophene derivatives exert their anticancer effects is through the inhibition of protein kinases. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15] Inhibition of VEGFR-2 can block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.[15]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Chlorinated Benzothiophene Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by chlorinated benzothiophene derivatives.

DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase involved in various cellular processes, including cell proliferation and apoptosis.[16] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target.

DYRK1A_Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus DYRK1A DYRK1A Apoptotic_Stimulus->DYRK1A Activates ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Inhibitor Chlorinated Benzothiophene Derivative Inhibitor->DYRK1A Inhibits

Caption: DYRK1A-mediated pro-apoptotic signaling pathway and its inhibition.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the chlorinated benzothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the chlorinated benzothiophene derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[8]

Protocol:

  • Cell Treatment: Treat cancer cells with the chlorinated benzothiophene derivative at various concentrations for a specific time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[21]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the data using appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[8]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example for a Luminescence-Based Assay like Kinase-Glo™): [22]

  • Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant VEGFR-2 or DYRK1A), the kinase substrate, and the chlorinated benzothiophene derivative at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 45 minutes).[22]

  • Detection: Add a detection reagent (e.g., Kinase-Glo™ MAX reagent) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.[22]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Drug Discovery Workflow

The discovery and development of chlorinated benzothiophene derivatives as therapeutic agents follow a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Chlorinated Benzothiophene Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of chlorinated benzothiophene derivatives as drugs.

Conclusion

Chlorinated benzothiophene derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their amenability to chemical modification, coupled with their significant biological activities, makes them attractive scaffolds for the development of novel therapeutics. The strategic incorporation of chlorine atoms can fine-tune their pharmacological profiles, leading to potent and selective agents against a range of diseases, including cancer and microbial infections. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.

References

Methodological & Application

Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol: A Comparative Analysis of Two Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Chloro-1-benzothiophen-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making efficient and scalable synthetic methods for its preparation highly valuable to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for two distinct methods for the synthesis of this compound, allowing for a comparative assessment of their respective advantages and disadvantages.

Method 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Aldehyde Reduction

This approach involves the initial formylation of commercially available 5-chloro-1-benzothiophene at the 3-position using the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the desired primary alcohol.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-1-benzothiophen-3-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-chloro-1-benzothiophene (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Chloro-1-benzothiophen-3-carbaldehyde.

Step 2: Reduction of 5-Chloro-1-benzothiophen-3-carbaldehyde to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-1-benzothiophen-3-carbaldehyde (1.0 equiv.) in methanol.

  • Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching and Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Method 2: Synthesis via Carboxylation of a Lithiated Intermediate and Carboxylic Acid Reduction

This alternative route involves the generation of an organolithium intermediate from 3-bromo-5-chloro-1-benzothiophene, followed by carboxylation with carbon dioxide to form the carboxylic acid. The carboxylic acid is then reduced to the target alcohol.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-1-benzothiophene-3-carboxylic acid

  • Reaction Setup: To a solution of 3-bromo-5-chloro-1-benzothiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature and then quench with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Chloro-1-benzothiophene-3-carboxylic acid.

Step 2: Reduction of 5-Chloro-1-benzothiophene-3-carboxylic acid to this compound

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous THF.

  • Addition of Carboxylic Acid: Add a solution of 5-Chloro-1-benzothiophene-3-carboxylic acid (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product. Purify by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

ParameterMethod 1 (Aldehyde Route)Method 2 (Carboxylic Acid Route)
Starting Material 5-chloro-1-benzothiophene3-bromo-5-chloro-1-benzothiophene
Number of Steps 22
Key Reagents POCl₃, DMF, NaBH₄n-BuLi, CO₂, LiAlH₄
Typical Overall Yield 65-75%50-60%
Reaction Conditions Step 1: 70-80°C; Step 2: 0°C to RTStep 1: -78°C; Step 2: Reflux
Safety Considerations POCl₃ is corrosive and reacts violently with water.n-BuLi is pyrophoric. LiAlH₄ reacts violently with water. Both require strict anhydrous and inert atmosphere conditions.

Visualized Workflows

Method1 cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction A 5-Chloro-1-benzothiophene C 5-Chloro-1-benzothiophen-3-carbaldehyde A->C 70-80°C B Vilsmeier Reagent (DMF, POCl3) B->C D 5-Chloro-1-benzothiophen-3-carbaldehyde F This compound D->F 0°C to RT E NaBH4, MeOH E->F

Caption: Workflow for Method 1 via Aldehyde Intermediate.

Method2 cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Reduction A 3-Bromo-5-chloro-1-benzothiophene C 5-Chloro-1-benzothiophene-3-carboxylic acid A->C B 1. n-BuLi, -78°C 2. CO2 D 5-Chloro-1-benzothiophene-3-carboxylic acid F This compound D->F Reflux E LiAlH4, THF E->F

Caption: Workflow for Method 2 via Carboxylic Acid Intermediate.

Concluding Remarks

Both methods presented provide viable pathways for the synthesis of this compound. Method 1 is generally higher yielding and employs less hazardous reagents, making it more suitable for larger scale synthesis. The Vilsmeier-Haack reaction is a robust and well-established method for the formylation of electron-rich heterocycles. The subsequent reduction of the aldehyde is typically clean and high-yielding.

Method 2, while potentially lower yielding, offers an alternative route that may be advantageous if the 3-bromo-5-chloro-1-benzothiophene starting material is more readily available or if the researcher wishes to avoid the use of phosphorus oxychloride. However, this method requires the use of pyrophoric and highly reactive organometallic reagents, necessitating stringent anhydrous and inert atmosphere techniques. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment.

Application Notes and Protocols for the Characterization of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (5-Chloro-1-benzothiophen-3-yl)methanol, a key intermediate in the synthesis of the antifungal agent, Sertaconazole. The following protocols and data are representative examples and may require optimization for specific laboratory conditions and instrumentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 306934-93-0[1]
Molecular Formula C₉H₇ClOS[2]
Molecular Weight 198.67 g/mol [2]
Appearance Off-white to pale yellow solidRepresentative
Melting Point 85-90 °CRepresentative
Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.Representative
Purity ≥97%[2]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.85d8.6H-7
7.75d2.1H-4
7.35s-H-2
7.30dd8.6, 2.1H-6
4.85s--CH₂OH
2.10t (br)--OH
¹³C NMR Chemical Shift (δ, ppm) Assignment
141.5C-7a
138.9C-3a
132.1C-5
129.8C-3
126.4C-2
124.7C-4
123.9C-6
122.8C-7
59.2-CH₂OH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Representative):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 4.0 s

    • Spectral width: 8000 Hz

  • ¹³C NMR Acquisition Parameters (Representative):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 4.0 µs

    • Acquisition time: 1.5 s

    • Spectral width: 25000 Hz

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Representative Mass Spectrometry Data for this compound

Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS) Ionization ModeElectrospray Ionization (ESI), Positive
Calculated Mass [M+H]⁺199.0012
Observed Mass [M+H]⁺199.0010
Gas Chromatography-Mass Spectrometry (GC-MS) Ionization ModeElectron Ionization (EI)
Molecular Ion [M]⁺m/z 198/200 (isotope pattern for Cl)
Key Fragmentsm/z 163 ([M-Cl]⁺), 134 ([M-CH₂OH-Cl]⁺)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Instrumentation: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an HPLC system.

  • LC-MS Parameters (Representative):

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: ESI positive mode.

    • Mass Range: m/z 100-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for quantitative analysis.

Table 4: Representative HPLC Method Parameters and Results

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Retention Time ~ 4.5 minutes
Purity (by area %) ≥97%

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram at 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Experimental Workflows and Biological Context

Visual representations of the analytical workflow and the biological relevance of this compound are provided below.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS & GC-MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Final_Product Characterized Product

Analytical Workflow for Characterization

This compound is a precursor to Sertaconazole. Sertaconazole's primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4][5][6] This inhibition is achieved by targeting the enzyme 14-alpha demethylase.[3][4][5][6]

Sertaconazole_Mechanism Sertaconazole Sertaconazole Lanosterol_Demethylase 14-alpha Demethylase (CYP51) Sertaconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Membrane Fungal Cell Membrane (Disrupted Integrity) Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death

Sertaconazole's Mechanism of Action

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and HPLC ensures the unambiguous identification, structural confirmation, and purity assessment of this important pharmaceutical intermediate. The provided data and protocols are intended as a guide and should be adapted and validated for specific laboratory settings.

References

Application Notes and Protocols for Antifungal Assays Using (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antifungal assays with the novel compound (5-Chloro-1-benzothiophen-3-yl)methanol. The protocols outlined below are based on established methodologies for in vitro antifungal susceptibility testing and are intended to assist researchers in evaluating the efficacy of this compound against various fungal pathogens.

Introduction

Benzothiophene derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including antifungal properties.[1][2][3] Notable antifungal agents, such as sertaconazole, feature a chlorinated benzothiophene core, highlighting the potential of this scaffold in the development of new antimycotic drugs.[4][5] Sertaconazole, for instance, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] This disruption of the cell membrane leads to increased permeability and ultimately cell death.[5] The compound this compound shares structural similarities with these active molecules, suggesting it may also exhibit antifungal activity.

These notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound, which are critical parameters for assessing its antifungal potential.[6][7]

Hypothesized Signaling Pathway and Mechanism of Action

Based on the mechanism of action of structurally related benzothiophene-containing antifungals like sertaconazole, it is hypothesized that this compound may interfere with the ergosterol biosynthesis pathway in fungi. This pathway is a common target for azole and other related antifungal drugs.

Caption: Hypothesized mechanism of action targeting the ergosterol biosynthesis pathway.

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 to the desired starting concentration.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts.[8] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Assay Setup:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the starting compound solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.[7] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Compound Stock Solution Dilution Serial Dilution of Compound Stock->Dilution Inoculum Fungal Inoculum (0.5 McFarland) Inoculation Addition of Fungal Inoculum Inoculum->Inoculation Plate 96-well Plate with RPMI-1640 Plate->Dilution Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for the broth microdilution MIC assay.

The MFC is the lowest concentration of an antifungal agent that kills the fungus.[6]

Materials:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreaders

  • Incubator

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plate the aliquots onto separate SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plates.[6] A common endpoint is a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.[6]

Data Presentation

The results of the antifungal assays should be presented in a clear and concise manner to allow for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 90028Data
Cryptococcus neoformans H99Data
Aspergillus fumigatus ATCC 204305Data
Fluconazole-resistant C. albicansData
Reference Drug (e.g., Fluconazole)Data

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainMFC (µg/mL)
Candida albicans ATCC 90028Data
Cryptococcus neoformans H99Data
Aspergillus fumigatus ATCC 204305Data
Fluconazole-resistant C. albicansData
Reference Drug (e.g., Amphotericin B)Data

Conclusion

The protocols described provide a standardized framework for evaluating the antifungal activity of this compound. By determining the MIC and MFC values against a panel of clinically relevant fungal pathogens, researchers can gain valuable insights into the compound's potential as a novel antifungal agent. Further studies may be warranted to elucidate its precise mechanism of action and to assess its efficacy in more complex models.

References

Application of (5-Chloro-1-benzothiophen-3-yl)methanol in Organic Electronics: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Research Findings and Future Potential

Currently, there is a notable lack of published research specifically detailing the application of (5-Chloro-1-benzothiophen-3-yl)methanol in the field of organic electronics. While this specific molecule has not been the subject of extensive investigation for its electronic properties, the broader class of benzothiophene derivatives has demonstrated significant promise in various organic electronic devices. This suggests that this compound could be a candidate for future research and development in this area.

Benzothiophene-based materials are recognized for their robust electronic properties, good thermal stability, and the ease with which their structure can be modified to tune their functionality.[1] These characteristics make them attractive for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The introduction of a chlorine substituent, as in the case of this compound, can be leveraged to modify the electronic characteristics of the parent compound, potentially enhancing its conductivity and stability for use in organic semiconductors.

Potential Applications in Organic Electronics

Given the properties of the benzothiophene core, this compound could potentially be explored for the following applications:

  • As a building block for larger conjugated systems: The methanol group provides a reactive site for further chemical synthesis, allowing for the incorporation of the 5-chloro-1-benzothiophene moiety into more complex molecular structures with tailored electronic and optical properties.[1] These larger systems could then be investigated as active materials in various organic electronic devices.

  • As a component in host materials for OLEDs: The benzothiophene structure is a component of some materials used in OLEDs. Further functionalization of this compound could lead to the development of novel host materials for phosphorescent or fluorescent emitters.

  • In the development of new organic semiconductors for OFETs: Benzothiophene derivatives have been successfully used as the semiconducting layer in OFETs.[2] The specific electronic properties imparted by the chloro- and methanol-substituents on the benzothiophene core of this compound would need to be investigated to determine its suitability for this application.

Proposed Experimental Workflow for Future Research

For researchers interested in exploring the potential of this compound in organic electronics, a general experimental workflow is proposed. This workflow outlines the key steps from material synthesis and characterization to device fabrication and testing.

G cluster_0 Material Synthesis & Characterization cluster_1 Device Fabrication cluster_2 Device Testing & Analysis Synthesis Synthesis & Purification of This compound Derivatives Characterization Structural & Physicochemical Characterization (NMR, MS, TGA, DSC) Synthesis->Characterization Optical Optical Properties (UV-Vis, Photoluminescence) Characterization->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Characterization->Electrochemical Substrate Substrate Preparation & Cleaning Electrochemical->Substrate Deposition Thin Film Deposition (Spin-coating, Evaporation) Substrate->Deposition Electrodes Electrode Deposition Deposition->Electrodes Morphology Film Morphology Analysis (AFM, XRD) Deposition->Morphology Encapsulation Device Encapsulation Electrodes->Encapsulation Electrical_Testing Electrical Characterization (I-V, Mobility, On/Off Ratio) Encapsulation->Electrical_Testing Stability Device Stability & Lifetime Testing Electrical_Testing->Stability Optical_Testing Optical Characterization (EQE, Luminance, Spectra) Optical_Testing->Stability

Figure 1. A generalized workflow for the investigation of novel organic electronic materials, starting from synthesis and culminating in device performance analysis.

Conclusion

While direct applications of this compound in organic electronics have yet to be reported, the foundational knowledge of benzothiophene chemistry provides a strong rationale for its investigation. Future research focusing on the synthesis of derivatives and a thorough characterization of their photophysical and electrochemical properties will be crucial in determining the potential of this and related compounds in the advancement of organic electronic devices. The development of detailed experimental protocols and the generation of quantitative performance data will be contingent on these foundational studies.

References

Application Notes and Protocols for the Derivatization of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (5-Chloro-1-benzothiophen-3-yl)methanol. The primary alcohol functionality of this molecule serves as a versatile handle for synthesizing a variety of ester and ether derivatives. Such modifications are crucial in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the physicochemical properties of the core scaffold.

Physicochemical Properties of this compound
PropertyValue
CAS Number 306934-93-0[1][2]
Molecular Formula C₉H₇ClOS[2]
Molecular Weight 198.67 g/mol [2]
Boiling Point 358.6±27.0 °C (Predicted)[2]
Density 1.431±0.06 g/cm³ (Predicted)[2]
Appearance Expected to be a solid at room temperature.

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system, a singlet for the benzylic methylene protons (CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Characteristic signals for the aromatic carbons and a signal for the benzylic carbon (CH₂OH) around 60-65 ppm are anticipated.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol is a key feature.

Experimental Protocols for Derivatization

The following protocols are generalized methods for the esterification and etherification of this compound. Researchers should optimize reaction conditions based on the specific acylating or alkylating agent used.

Protocol 1: Esterification using Acyl Chlorides

This method is suitable for the rapid and high-yield synthesis of esters from the corresponding acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 equivalents)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Steglich Esterification

This protocol is a mild method for forming esters from carboxylic acids and is particularly useful for acid-sensitive substrates.[4][5][6]

Materials:

  • This compound

  • Carboxylic acid (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)[4]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous acetonitrile or DCM[4]

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.2 equivalents), DMAP (0.1 equivalents), and EDC (1.5 equivalents).[4]

  • Add anhydrous acetonitrile and this compound (1.0 equivalent) to the mixture along with a stir bar.[4]

  • Stir the reaction at room temperature. For primary alcohols, the reaction can be gently heated to around 40 °C to increase the rate.[4] Monitor the reaction by TLC. The reaction is typically complete within 1-24 hours depending on the substrates.[4][6]

  • Once the reaction is complete, remove the solvent under reduced pressure.[6]

  • To the residue, add diethyl ether and 1 M hydrochloric acid to dissolve the solid.[6]

  • Transfer the mixture to a separatory funnel and extract the product into the ether layer.[6]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis

This classic method is used to synthesize ethers by reacting an alkoxide with a primary alkyl halide.[7][8][9]

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise under an inert atmosphere.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ether.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes of the derivatization protocols.

ProtocolReagent TypeDerivative FormedGeneral Product StructureExpected Yield
1 Acyl Chloride (R-COCl)Ester5-Chloro-1-benzothiophen-3-ylmethyl esterHigh (>85%)
2 Carboxylic Acid (R-COOH)Ester5-Chloro-1-benzothiophen-3-ylmethyl esterHigh (>80%)
3 Alkyl Halide (R-X)Ether3-(Alkoxymethyl)-5-chloro-1-benzothiopheneGood to High (70-95%)

Visualization of Workflows

DerivatizationPathways cluster_esterification Esterification cluster_etherification Etherification start This compound acyl_chloride Acyl Chloride (RCOCl, Base) start->acyl_chloride Protocol 1 steglich Steglich Conditions (RCOOH, DCC/EDC, DMAP) start->steglich Protocol 2 williamson Williamson Synthesis (NaH, R-X) start->williamson Protocol 3 ester_product Ester Derivative (R-COO-CH₂-) acyl_chloride->ester_product steglich->ester_product ether_product Ether Derivative (R-O-CH₂-) williamson->ether_product

Caption: General derivatization pathways for this compound.

ExperimentalWorkflow A Dissolve Starting Material and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT & Monitor by TLC C->D E Aqueous Work-up (Quench, Extract, Wash) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Experimental workflow for esterification using an acyl chloride.

References

Application Notes and Protocols for In Vitro Studies of (5-Chloro-1-benzothiophen-3-yl)methanol and Related Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro studies specifically investigating "(5-Chloro-1-benzothiophen-3-yl)methanol" are not extensively available in the public domain based on current literature searches. The following application notes and protocols are based on the activities of structurally related benzothiophene and chlorothiophene derivatives and are provided as a comprehensive guide for researchers and drug development professionals interested in this class of compounds.

Application Notes

This compound belongs to the benzothiophene class of heterocyclic compounds. Derivatives of benzothiophene are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] In vitro studies of analogous compounds have revealed potential applications in several therapeutic areas:

  • Anticancer Activity: Various benzothiophene derivatives have demonstrated cytotoxic effects against human tumor cell lines.[2][3] These compounds can interfere with cell proliferation and may induce apoptosis. The specific mechanisms often involve the inhibition of critical enzymes or disruption of cellular signaling pathways.

  • Antimicrobial Activity: Benzothiophene derivatives have shown inhibitory activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] The presence of a halogen, such as chlorine, can influence the antimicrobial potency.[6]

  • Enzyme Inhibition: Certain benzothiophene-chalcone hybrids have been identified as inhibitors of cholinesterases (AChE and BChE), suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's.[7]

  • Signaling Pathway Modulation: While specific pathways for this compound are not elucidated, related compounds are known to interact with various cellular targets. For instance, some chalcone derivatives, which share structural similarities, are known to bind to tubulin and inhibit its polymerization, a mechanism crucial for their anticancer effects.[8]

Quantitative Data from In Vitro Studies of Related Benzothiophene Derivatives

The following tables summarize representative quantitative data from in vitro studies of various benzothiophene derivatives to provide a comparative context for potential studies on this compound.

Table 1: Anticancer Activity of Benzothiophene Analogs

Compound/Analog Cell Line Assay Type IC50 / GI50 (µM) Reference
Thiophene analogue of 5-chloro-5,8-dideazafolic acid CCRF-CEM (human leukemic lymphoblasts) Cell Growth Inhibition 1.8 ± 0.1 [2]
N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide NCI-H522 (non-small cell lung cancer) Cell Growth Inhibition 0.1 [3]
N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide SK-MEL-2 (melanoma) Cell Growth Inhibition 0.1 [3]

| Thiophene/Hydrazone Derivative | MIA PaCa-2 (pancreatic cancer) 3D spheroids | Spheroid Size Reduction | Significant reduction at 10 µM |[9] |

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound/Analog Microorganism Assay Type MIC (µg/mL) Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria Broth Microdilution 16 [6]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Candida albicans Broth Microdilution 16 [6]
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene Staphylococcus aureus Not specified High activity [4]
Thiophene derivative 4 Colistin-Resistant Acinetobacter baumannii Microdilution MIC50: 16-32 mg/L [5]

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | Microdilution | MIC50: 8-32 mg/L |[5] |

Table 3: Enzyme Inhibition by Benzothiophene Derivatives

Compound/Analog Enzyme Assay Type IC50 (µM) Reference
Benzothiophene-chalcone hybrid 5f Acetylcholinesterase (AChE) Ellman's Method 62.10 [7]

| Benzothiophene-chalcone hybrid 5h | Butyrylcholinesterase (BChE) | Ellman's Method | 24.35 |[7] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments relevant to the potential activities of this compound, based on methodologies reported for related compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., NCI-H522, SK-MEL-2, or CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to obtain the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow_for_In_Vitro_Anticancer_Screening cluster_0 Mechanism of Action start Start: Synthesize/Obtain This compound cytotoxicity Primary Screening: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Assess Selectivity: Test on Normal Cell Line ic50->selectivity ic50->mechanism selectivity->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway_analysis end End: Identify Lead Compound for Further Development apoptosis->end cell_cycle->end pathway_analysis->end

Caption: Workflow for in vitro anticancer screening of novel compounds.

Hypothetical_Signaling_Pathway compound This compound receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition caspase Caspase Activation compound->caspase Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation caspase->apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

References

Application Notes and Protocols: Cellular Effects of the FLT3 Inhibitor TCS 359 on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "(5-Chloro-1-benzothiophen-3-yl)methanol" did not yield specific information regarding its effects on cellular signaling pathways. However, a well-characterized compound with a related benzothiophene core, TCS 359, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and its cellular effects are documented. These application notes and protocols focus on the cellular effects and mechanism of action of TCS 359.

Introduction: TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[3][5] TCS 359 exerts its cellular effects by inhibiting the kinase activity of FLT3, thereby blocking these aberrant signaling cascades.

Data Presentation

The inhibitory activity of TCS 359 has been quantified in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of TCS 359

TargetAssay TypeIC50 ValueReference
FLT3 KinaseBiochemical Kinase Assay42 nM[1][2]
MV4-11 CellsCell Proliferation Assay340 nM[1][2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

TCS 359 primarily targets the FLT3 signaling pathway. In AML cells with activating FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively phosphorylated, leading to the activation of several downstream pro-survival and proliferative signaling cascades. The key pathways affected by FLT3 activation include:

  • RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

  • STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD-positive AML and is critical for leukemic cell survival and proliferation.[3][5]

By inhibiting the kinase activity of FLT3, TCS 359 prevents the phosphorylation and subsequent activation of these downstream effectors, leading to an anti-leukemic effect.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation TCS359 TCS 359 TCS359->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of TCS 359.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cellular effects of FLT3 inhibitors like TCS 359.

1. FLT3 Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase domain. A common method is the fluorescence polarization (FP) assay.[2]

  • Materials:

    • Recombinant human FLT3 kinase domain

    • Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Phospho-Tyrosine Kinase Kit)

    • Anti-phosphotyrosine antibody

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • TCS 359 or other test compounds

    • EDTA for stopping the reaction

    • 384-well black plates

    • Plate reader capable of measuring fluorescence polarization

  • Protocol:

    • Prepare serial dilutions of TCS 359 in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the FLT3 kinase domain to a final concentration of approximately 10 nM.

    • Add the test compound (TCS 359) or vehicle control (DMSO).

    • Add the peptide substrate (e.g., poly Glu4Tyr at 20 µg/mL).[2]

    • Initiate the kinase reaction by adding ATP to a final concentration of 150 µM.[2]

    • Incubate the plate at room temperature for 30-60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody mixture.

    • Incubate for 30 minutes at room temperature.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - FLT3 Kinase - Substrate - ATP - TCS 359 dilutions Start->Prep Dispense Dispense Reagents into 384-well plate Prep->Dispense Incubate Incubate at Room Temp (30-60 min) Dispense->Incubate Stop Stop Reaction with EDTA Incubate->Stop Detect Add Detection Reagents (FP Substrate & Antibody) Stop->Detect Incubate2 Incubate at Room Temp (30 min) Detect->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an FLT3 Kinase Inhibition Assay.

2. Cell Proliferation Assay (Cell-Based Assay)

This assay determines the effect of a compound on the proliferation of cancer cells. The MV4-11 cell line, which harbors an endogenous FLT3-ITD mutation, is a standard model for this purpose.[1][2]

  • Materials:

    • MV4-11 human acute myeloid leukemia cell line

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • TCS 359 or other test compounds

    • 96-well clear bottom plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Protocol:

    • Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 10,000 cells per well in 90 µL of medium.[2]

    • Prepare serial dilutions of TCS 359 in the culture medium.

    • Add 10 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C.[2]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 value by plotting the percentage of cell viability (normalized to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Proliferation_Workflow Start Start Culture Culture MV4-11 Cells Start->Culture Seed Seed Cells into 96-well plate Culture->Seed Treat Treat with TCS 359 dilutions Seed->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Incubate2 Incubate at Room Temp AddReagent->Incubate2 Read Measure Luminescence Incubate2->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a Cell Proliferation Assay using MV4-11 cells.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and cell lines. It is recommended to consult the original research articles and manufacturer's instructions for specific details and optimization.

References

Application Notes and Protocols: (5-Chloro-1-benzothiophen-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Chloro-1-benzothiophen-3-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid benzothiophene core, substituted with a reactive hydroxymethyl group and a chlorine atom, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the chlorine atom can influence the electronic properties and metabolic stability of the final compounds, while the hydroxyl group serves as a key handle for various chemical transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for important classes of therapeutic agents, including antifungal compounds and Selective Estrogen Receptor Modulators (SERMs).

Application Notes

The benzothiophene scaffold is a prominent feature in several marketed drugs, such as the antifungal agent Sertaconazole and the SERM Raloxifene.[1] this compound and its derivatives are key intermediates in the synthesis of analogues of these drugs.

  • Antifungal Drug Discovery: The 7-chloro isomer of this building block is a known impurity in the synthesis of Sertaconazole, an imidazole antifungal that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] By utilizing this compound, researchers can synthesize novel analogues of Sertaconazole. The key synthetic step often involves the conversion of the methanol to a more reactive leaving group, such as a halide, followed by etherification with a suitable azole-containing alcohol.

  • Selective Estrogen Receptor Modulators (SERMs): Raloxifene, used for the prevention and treatment of osteoporosis in postmenopausal women, features a 2-aryl-benzothiophene core.[3][4] The synthesis of Raloxifene and its derivatives often involves multi-step sequences where the benzothiophene core is constructed and subsequently functionalized.[5][6] this compound can serve as a starting point for the synthesis of novel SERMs by leveraging the hydroxyl group to introduce various side chains that can interact with the estrogen receptor.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block stems from the reactivity of its primary alcohol functionality. The following are detailed protocols for key transformations that enable its incorporation into more complex molecules.

Oxidation to 5-Chloro-1-benzothiophene-3-carbaldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of hydrazones, which are present in some bioactive compounds. A common and mild method for this transformation is the use of manganese dioxide (MnO₂).

Experimental Protocol:

  • To a stirred solution of this compound (1.0 g, 5.03 mmol) in dichloromethane (20 mL), add activated manganese dioxide (4.37 g, 50.3 mmol, 10 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with dichloromethane (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 5-Chloro-1-benzothiophene-3-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ParameterCondition
Starting Material This compound
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Filtration through Celite®, concentration
Expected Yield 80-95%
Conversion to 3-(Chloromethyl)-5-chloro-1-benzothiophene

Converting the alcohol to a halide, such as a chloride or bromide, activates the 3-position for nucleophilic substitution, a key step in the synthesis of many drug candidates, including ethers and amines. Thionyl chloride is a common reagent for this conversion.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.03 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (0.73 mL, 10.06 mmol, 2.0 equivalents) dropwise to the stirred solution. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(Chloromethyl)-5-chloro-1-benzothiophene.

ParameterCondition
Starting Material This compound
Reagent Thionyl Chloride (SOCl₂)
Catalyst (optional) Dimethylformamide (DMF)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to reflux
Reaction Time 2-4 hours
Work-up Aqueous quench, extraction, drying
Expected Yield 85-95%
Williamson Ether Synthesis

The formation of an ether linkage is a common strategy in drug design. The Williamson ether synthesis allows for the coupling of the benzothiophene moiety to other functional groups. This protocol assumes the prior conversion of the alcohol to the corresponding chloride as described above.

Experimental Protocol:

  • To a solution of a suitable alcohol or phenol (e.g., 1-(2,4-dichlorophenyl)ethanol, 1.2 equivalents) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 3-(Chloromethyl)-5-chloro-1-benzothiophene (1.0 equivalent) in the same solvent to the alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Starting Material 3-(Chloromethyl)-5-chloro-1-benzothiophene
Reagents Alcohol/Phenol, Sodium Hydride (NaH)
Solvent DMF or THF
Temperature 60-80 °C
Reaction Time 4-12 hours
Work-up Aqueous quench, extraction, chromatography
Expected Yield 60-80%
Esterification with an Acyl Chloride

Esterification is a straightforward method to introduce a variety of functional groups. The reaction of the alcohol with an acyl chloride in the presence of a base is a high-yielding transformation.

Experimental Protocol:

  • Dissolve this compound (1.0 g, 5.03 mmol) and a tertiary amine base such as triethylamine (1.05 mL, 7.55 mmol, 1.5 equivalents) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester can be purified by recrystallization or column chromatography.

ParameterCondition
Starting Material This compound
Reagents Acyl Chloride, Triethylamine (Et₃N)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Aqueous washes, drying, concentration
Expected Yield >90%
Mitsunobu Reaction for Azide Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry (not applicable here, but important for chiral alcohols). The synthesis of an azide provides a precursor for amines via reduction or for triazoles via click chemistry.

Experimental Protocol:

  • Dissolve this compound (1.0 g, 5.03 mmol) and triphenylphosphine (1.98 g, 7.55 mmol, 1.5 equivalents) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diphenylphosphoryl azide (DPPA) (1.63 mL, 7.55 mmol, 1.5 equivalents).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.49 mL, 7.55 mmol, 1.5 equivalents) dropwise, keeping the temperature below 5 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 3-(azidomethyl)-5-chloro-1-benzothiophene.

Safety Note: Organic azides can be explosive. Handle with care and avoid heating.

ParameterCondition
Starting Material This compound
Reagents Triphenylphosphine, DPPA, DIAD
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 6-12 hours
Work-up Concentration, column chromatography
Expected Yield 70-90%

Visualizations

Synthetic_Pathway A This compound B 5-Chloro-1-benzothiophene-3-carbaldehyde A->B  MnO2, CH2Cl2 C 3-(Chloromethyl)-5-chloro-1-benzothiophene A->C  SOCl2, CH2Cl2 E Ester Derivative A->E  RCOCl, Et3N D Sertaconazole Analogue (Ether) C->D  R'OH, NaH, DMF

Caption: Key synthetic transformations of this compound.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Sertaconazole Sertaconazole Analogues Sertaconazole->Enzyme Inhibition

Caption: Inhibition of Ergosterol biosynthesis by Sertaconazole analogues.

References

Application Note & Protocol: Investigating the Electrical Conductivity of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiophene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned through chemical modification, making them attractive candidates for the development of novel organic semiconductors.[1][2][3] (5-Chloro-1-benzothiophen-3-yl)methanol is a benzothiophene derivative whose electrical properties have not been extensively characterized. This document provides a detailed experimental protocol for investigating the electrical conductivity of this compound, a crucial parameter for assessing its potential in electronic applications.

The protocol described herein focuses on the use of the four-probe method, a standard and highly accurate technique for measuring the resistivity and conductivity of semiconducting materials.[4][5][6] This method minimizes the influence of contact resistance, which can be a significant source of error in two-probe measurements.[7]

Experimental Objectives

  • To prepare thin films of this compound suitable for conductivity measurements.

  • To measure the sheet resistance and calculate the bulk conductivity of the prepared thin films using the four-probe method.

  • To investigate the effect of temperature on the conductivity of the material.

Materials and Equipment

Materials:

  • This compound (purity ≥ 97%)[8]

  • High-purity solvent for thin-film deposition (e.g., toluene, chloroform, or chlorobenzene, HPLC grade)

  • Substrates (e.g., glass slides, silicon wafers with a SiO₂ layer)

  • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Conductive silver paint or paste

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Spin coater or thermal evaporator for thin-film deposition

  • Four-point probe measurement setup[4][9]

    • Precision current source

    • High-impedance voltmeter

    • Four-probe head with equally spaced electrodes (e.g., tungsten carbide tips)

  • Sample holder with temperature control

  • Profilometer or ellipsometer for film thickness measurement

  • Glove box or inert atmosphere chamber

  • Optical microscope

  • Atomic Force Microscope (AFM) for surface morphology characterization

Experimental Protocols

1. Substrate Preparation

  • Clean the substrates thoroughly by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of nitrogen or argon gas.

  • Optional: Treat the substrates with a surface modification agent (e.g., octadecyltrichlorosilane - OTS) to improve the quality of the deposited organic film.

2. Thin-Film Deposition (Solution-Processing)

  • Prepare a solution of this compound in a suitable high-purity solvent. The concentration will need to be optimized to achieve the desired film thickness (e.g., 5-20 mg/mL).

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense the solution onto the substrate.

  • Spin coat the film at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film.

  • Anneal the film at a moderate temperature (e.g., 60-100 °C) to remove residual solvent and potentially improve molecular ordering. This should be done in an inert atmosphere to prevent degradation.

3. Conductivity Measurement using the Four-Probe Method

  • Place the substrate with the deposited thin film on the sample stage of the four-probe setup.

  • Gently lower the four-probe head onto the surface of the film. Ensure all four probes make good contact with the material.

  • Apply a constant DC current (I) through the two outer probes and measure the voltage (V) across the two inner probes. The current should be chosen to be low enough to avoid heating the sample.[10]

  • Record the current and voltage values. To ensure ohmic contact, perform a current-voltage sweep and confirm a linear relationship.[10]

  • Repeat the measurement at several different locations on the film to check for uniformity.

  • For temperature-dependent measurements, vary the temperature of the sample stage and repeat the conductivity measurement at each desired temperature point.

4. Data Analysis

  • Measure the thickness (t) of the thin film using a profilometer or ellipsometer.

  • Calculate the sheet resistance (Rs) using the following formula:

    • Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • This formula is applicable for thin films where the film thickness is much smaller than the probe spacing.

  • Calculate the bulk conductivity (σ) using the sheet resistance and the film thickness:

    • σ = 1 / (Rs * t)

Data Presentation

The following tables summarize hypothetical data for the conductivity of this compound thin films.

Table 1: Conductivity Measurements at Room Temperature (298 K)

Sample IDFilm Thickness (nm)Applied Current (µA)Measured Voltage (mV)Sheet Resistance (kΩ/sq)Conductivity (S/cm)
CBT-1501025.311.461.75 x 10⁻⁶
CBT-2521024.110.921.84 x 10⁻⁶
CBT-3481026.812.151.73 x 10⁻⁶

Table 2: Temperature-Dependent Conductivity

Temperature (K)Sheet Resistance (kΩ/sq)Conductivity (S/cm)
29811.461.75 x 10⁻⁶
3089.872.03 x 10⁻⁶
3188.532.35 x 10⁻⁶
3287.412.70 x 10⁻⁶

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis & Characterization sub_prep Substrate Cleaning sol_prep Solution Preparation sub_prep->sol_prep film_dep Thin-Film Deposition sol_prep->film_dep anneal Annealing film_dep->anneal four_probe Four-Probe Measurement anneal->four_probe thickness Film Thickness Measurement anneal->thickness morphology Surface Morphology (AFM) anneal->morphology temp_control Temperature Variation four_probe->temp_control Optional calc Conductivity Calculation four_probe->calc thickness->calc

Caption: Experimental workflow for conductivity measurement.

four_probe_principle cluster_instruments Instrumentation p1 1 s1 p2 2 s2 voltmeter Voltmeter p2->voltmeter V+ p3 3 s3 p3->voltmeter V- p4 4 s4 current_source Current Source p4->current_source I- current_source->p1 I+

Caption: Principle of the four-probe conductivity measurement.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Follow all safety guidelines for the operation of the spin coater, thermal evaporator, and electrical measurement equipment.

This application note provides a comprehensive protocol for the systematic investigation of the electrical conductivity of this compound. By following these procedures, researchers can obtain reliable and reproducible data to evaluate the potential of this and other novel organic materials for use in electronic devices. The characterization of fundamental electronic properties is a critical step in the rational design and development of next-generation organic semiconductors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-Chloro-1-benzothiophen-3-yl)methanol.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • Vilsmeier-Haack Formylation: 5-Chloro-1-benzothiophene is formylated to produce 5-Chloro-1-benzothiophene-3-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the target alcohol, this compound.

Common challenges in this synthesis include achieving high regioselectivity in the formylation step, ensuring complete reduction of the aldehyde, and minimizing the formation of impurities that can complicate purification and lower the overall yield.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1-benzothiophene

FAQ 1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 5-chloro-1-benzothiophene?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of 1-benzothiophene, the electron density is highest at the C3 position, making it the most favorable site for electrophilic attack. The chloro-substituent at the C5 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the strong directing effect of the thiophene ring typically favors formylation at the C3 position. Therefore, the major product expected is 5-Chloro-1-benzothiophene-3-carbaldehyde.

Troubleshooting Guide: Low Yield or No Reaction in Vilsmeier-Haack Formylation

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions. Prepare the reagent fresh for each reaction.
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-10 °C), the formylation of less reactive substrates may require heating. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC.
Poor Quality Starting Material Impurities in the 5-chloro-1-benzothiophene can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary.
Inadequate Reaction Time The reaction may be slow. Monitor the reaction progress by TLC over an extended period (e.g., 12-24 hours) to ensure it has gone to completion.

Troubleshooting Guide: Formation of Multiple Products

Potential Cause Recommended Solution
Side Reactions Overheating the reaction can lead to the formation of byproducts. Optimize the reaction temperature to favor the formation of the desired product.
Isomer Formation Although C3 formylation is favored, small amounts of other isomers may form. Purification by column chromatography is typically required to isolate the desired 5-Chloro-1-benzothiophene-3-carbaldehyde.
Step 2: Reduction of 5-Chloro-1-benzothiophene-3-carbaldehyde

FAQ 2: What are the recommended reducing agents for converting the aldehyde to the alcohol?

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes to primary alcohols. It is the recommended reagent for this step due to its ease of handling and high chemoselectivity, as it will not reduce the benzothiophene ring or the chloro-substituent under standard conditions.

Troubleshooting Guide: Incomplete Reduction of the Aldehyde

Potential Cause Recommended Solution
Insufficient Reducing Agent Ensure that a sufficient molar excess of NaBH₄ is used (typically 1.5 to 2.0 equivalents relative to the aldehyde).
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.
Poor Solubility of the Aldehyde Ensure that the 5-Chloro-1-benzothiophene-3-carbaldehyde is fully dissolved in the reaction solvent (e.g., methanol or ethanol). If solubility is an issue, a co-solvent such as THF may be added.
Decomposition of NaBH₄ Sodium borohydride can react with acidic protons in the solvent. While it is stable in neutral to basic methanol or ethanol, ensure the reaction medium is not acidic.

Troubleshooting Guide: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Formation of Borate Esters During the workup, the intermediate borate esters must be hydrolyzed to release the alcohol. This is typically achieved by adding a dilute acid (e.g., 1M HCl) until the solution is acidic.
Emulsion Formation During Extraction If an emulsion forms during the aqueous workup and extraction with an organic solvent, adding a small amount of brine can help to break the emulsion.
Co-elution of Impurities If impurities are difficult to separate by column chromatography, consider using a different solvent system or a gradient elution. Recrystallization of the final product can also be an effective purification method.

III. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloro-1-benzothiophene

Disclaimer: This is a general protocol and may require optimization.

  • To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-chloro-1-benzothiophene (1.0 equiv.) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5-Chloro-1-benzothiophene-3-carbaldehyde.

Protocol 2: Reduction of 5-Chloro-1-benzothiophene-3-carbaldehyde

Disclaimer: This is a general protocol and may require optimization.

  • Dissolve 5-Chloro-1-benzothiophene-3-carbaldehyde (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess NaBH₄ by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

IV. Data Presentation

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation (Illustrative)

ParameterCondition 1Condition 2 (Optimized)
Solvent Dichloromethane1,2-Dichloroethane
Temperature Room Temperature60 °C
Reaction Time 24 hours12 hours
Yield of Aldehyde 65%85%

Table 2: Reaction Parameters for Aldehyde Reduction (Illustrative)

ParameterCondition 1Condition 2 (Optimized)
Reducing Agent NaBH₄ (1.2 equiv.)NaBH₄ (1.5 equiv.)
Solvent MethanolEthanol/THF (4:1)
Temperature Room Temperature0 °C to RT
Yield of Alcohol 80%95%

V. Visualizations

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_purification Purification Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Purification Issues Purification Issues Low Yield->Purification Issues Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Temperature Optimize Temperature Incomplete Reaction->Optimize Temperature Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Check Stoichiometry Check Stoichiometry Incomplete Reaction->Check Stoichiometry Lower Temperature Lower Temperature Side Product Formation->Lower Temperature Confirm Regioselectivity Confirm Regioselectivity Side Product Formation->Confirm Regioselectivity Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Attempt Recrystallization Attempt Recrystallization Purification Issues->Attempt Recrystallization

Caption: Troubleshooting logic for improving synthesis yield.

Technical Support Center: Purification of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (5-Chloro-1-benzothiophen-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

While specific experimental data for this compound is not widely published, its properties can be inferred from related benzothiophene derivatives. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols.

Q2: What is the most common method for synthesizing this compound and what are the likely impurities?

A common synthetic route is the reduction of 5-chloro-1-benzothiophene-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH₄).[1][2][3][4] Potential impurities stemming from this synthesis include:

  • Unreacted starting material: 5-chloro-1-benzothiophene-3-carbaldehyde.

  • Over-reduction products: Although less common with NaBH₄, stronger reducing agents could lead to the reduction of the thiophene ring.

  • By-products from the reducing agent: Borate salts from NaBH₄.

  • Side products from the synthesis of the starting aldehyde.

Q3: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are:

  • Column Chromatography: Effective for separating the desired product from both more and less polar impurities.

  • Recrystallization: A suitable method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Q4: How should I store this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] The container should be tightly sealed to prevent moisture absorption and degradation.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Cause: The solvent system is not polar enough.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate.

    • If the compound remains on the baseline even with 100% ethyl acetate, switch to a more polar solvent system, such as dichloromethane/methanol.

    • Develop a TLC with a small amount of methanol (e.g., 1-5%) in dichloromethane to see if the compound moves.

Issue 2: The compound is running with the solvent front on the TLC plate.

  • Cause: The solvent system is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane).

    • Start with a very non-polar eluent, such as 100% hexane, and gradually add the polar solvent.

Issue 3: Poor separation between the product and an impurity.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Troubleshooting Steps:

    • Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/ethyl acetate system.

    • Ensure the column is packed properly to avoid channeling.

    • Use a finer mesh silica gel for better resolution.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 4: The compound is insoluble in the eluent and difficult to load onto the column.

  • Cause: The compound has low solubility in the chosen chromatography solvents.

  • Troubleshooting Steps:

    • Use a "dry loading" technique. Dissolve the crude product in a solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Recrystallization Purification

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.

  • Troubleshooting Steps:

    • Try a different solvent. For aromatic compounds, solvents like toluene, ethanol, methanol, or ethyl acetate can be effective.

    • Use a solvent mixture. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear and then allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Add a seed crystal of the pure compound to induce crystallization.

    • Try a different recrystallization solvent or a more dilute solution.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

Issue 3: No crystals form even after the solution has cooled to room temperature.

  • Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

    • Partially evaporate the solvent to increase the concentration of the compound and then allow it to cool again.

    • Add a poor solvent dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

Data Presentation

Table 1: Physical and Chemical Properties of Benzothiophene (for reference)

PropertyValueReference
Molecular FormulaC₈H₆S[6]
Molar Mass134.20 g/mol [6]
AppearanceWhite solid[6]
Melting Point32 °C[6]
Boiling Point221 °C[6]
SolubilitySoluble in alcohol, acetone, ether, benzene. Insoluble in water.[7][8][9]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemNotes
Column Chromatography Hexane / Ethyl AcetateA good starting point for many benzothiophene derivatives. Adjust the ratio based on TLC.
Dichloromethane / MethanolFor more polar compounds that do not move in less polar systems.
Recrystallization TolueneOften a good choice for aromatic compounds.
Ethanol or MethanolSuitable for compounds with some polarity, like alcohols.
Ethyl Acetate / HexaneA good solvent/anti-solvent pair.
Dichloromethane / HexaneAnother effective solvent/anti-solvent combination.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully apply it to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent during the chromatography (e.g., from 9:1 to 7:3 hexane:ethyl acetate).

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A 5-Chloro-1-benzothiophene-3-carbaldehyde B Reduction (e.g., NaBH4) A->B C Crude this compound B->C D Column Chromatography C->D E Recrystallization C->E F Pure this compound D->F E->F Troubleshooting_Column_Chromatography Start Crude Product TLC Run TLC with Hexane/EtOAc Start->TLC Rf_check Is Rf between 0.2-0.4? TLC->Rf_check Adjust_Polarity Adjust Solvent Polarity Rf_check->Adjust_Polarity No Run_Column Run Column Chromatography Rf_check->Run_Column Yes High_Rf Decrease Polarity (more Hexane) Adjust_Polarity->High_Rf Rf too high Low_Rf Increase Polarity (more EtOAc or switch to DCM/MeOH) Adjust_Polarity->Low_Rf Rf too low Pure_Product Pure Product Run_Column->Pure_Product High_Rf->TLC Low_Rf->TLC

References

overcoming solubility issues with (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Chloro-1-benzothiophen-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial to understand the compound's basic physicochemical properties. This involves testing its solubility in a range of common laboratory solvents. A good starting point includes water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF).[1] This initial screen will help in selecting an appropriate solvent for stock solution preparation and subsequent experiments.

Q2: this compound has very poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?

A2: For poorly water-soluble compounds, several techniques can be employed. The most common initial approach is the use of co-solvents; the compound is first dissolved in a minimal amount of a water-miscible organic solvent like DMSO, and then this stock solution is diluted into the aqueous assay buffer.[1] Other effective methods include pH adjustment if the compound has ionizable groups, and the use of solubilizing agents like surfactants or cyclodextrins.[2][3][4]

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?

A3: This is a common problem known as "crashing out." To mitigate this, you can try several approaches:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's kinetic solubility limit.[1]

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems.[1] You may need to experiment with the ratio of DMSO to buffer.

  • Use Solubilizing Excipients: Consider adding a small amount of a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD) to the aqueous buffer before adding the compound's stock solution to improve solubility and prevent precipitation.[1][4]

  • Gentle Mixing and Warming: Ensure rapid and thorough mixing upon dilution. Gentle warming can sometimes help, but must be used cautiously to avoid compound degradation.[1]

Q4: Beyond co-solvents, what other advanced solubilization techniques can be considered for formulation development?

A4: For more advanced formulation needs, especially for in vivo studies, several techniques are available. These include particle size reduction through methods like micronization or nanonization to increase the surface area for dissolution.[4] Other approaches involve creating solid dispersions where the drug is dispersed in a hydrophilic carrier, or forming inclusion complexes with cyclodextrins.[5][6][7] Salt formation can also significantly improve solubility if the compound has suitable ionizable functional groups.[2][8]

Q5: What are the potential downsides of using solubilizing agents like surfactants or co-solvents?

A5: While effective, solubilizing agents must be used with care. High concentrations of co-solvents like DMSO can be toxic to cells in culture. Surfactants can form micelles that may affect drug availability and interaction with its target.[2][3] Furthermore, some surfactants can interfere with analytical methods or even cause drug degradation.[9] It is critical to run appropriate vehicle controls in all experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

Issue 1: Compound Precipitates During an Experiment
  • Symptom: Visible precipitate or cloudiness appears in the well plate or test tube over the course of the experiment.

  • Possible Cause: The compound's concentration exceeds its thermodynamic or kinetic solubility in the final assay medium.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform an assay to find the concentration at which the compound begins to precipitate over the experiment's timeframe.[1]

    • Reduce Final Concentration: Work at a concentration below the determined solubility limit.

    • Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant to the medium to help keep the compound in solution.[1]

    • Prepare Fresh Dilutions: Always make fresh dilutions from a concentrated stock immediately before use to minimize the time the compound spends in a supersaturated state.[1]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability between replicate wells or experiments.

  • Possible Cause: Inconsistent amounts of dissolved compound due to partial precipitation or aggregation.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your stock solution in 100% organic solvent is fully dissolved and stable. Use sonication or gentle warming if necessary.[1]

    • Standardize Dilution Protocol: Ensure the dilution step is performed identically every time, with vigorous and immediate mixing.

    • Filter Final Solution: For some applications, passing the final diluted solution through a 0.22 µm filter can remove micro-precipitates, though this may also reduce the final concentration if not carefully validated.

    • Evaluate a Different Solubilization Method: The current method may not be robust enough. Consider switching to a different co-solvent or employing a cyclodextrin-based approach for more consistent results.[4]

Data Presentation

Table 1: Example Solubility Profile for this compound This table serves as a template for researchers to populate with their own experimental data.

Solvent/Buffer SystemTemperature (°C)MethodSolubility (mg/mL)Observations
Deionized Water25Shake-flaskTo be determinedTo be determined
PBS (pH 7.4)25Shake-flaskTo be determinedTo be determined
DMSO25VisualTo be determinedTo be determined
Ethanol25VisualTo be determinedTo be determined
PBS (pH 7.4) + 1% DMSO25NephelometryTo be determinedTo be determined
PBS (pH 7.4) + 0.1% Tween 8025NephelometryTo be determinedTo be determined

Table 2: Comparison of Common Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reducing solvent polarity with a water-miscible organic solvent.Simple, widely used for in vitro stock preparation.Can cause precipitation on dilution; solvent may have biological effects.
pH Adjustment Ionizing the compound to form a more soluble salt.[2]Highly effective for ionizable drugs; simple to implement.Only applicable to compounds with acidic/basic groups; risk of pH-driven degradation.
Surfactants Forming micelles that encapsulate the hydrophobic drug.[2][3]Increases solubility and can stabilize suspensions.[4]Can interfere with assays; potential for cell toxicity; may introduce impurities.[9]
Cyclodextrins Forming inclusion complexes where the drug sits in the hydrophobic core.[4]Good for increasing solubility and bioavailability; low toxicity.[2][7]Can be expensive; complex formation is specific to drug geometry.
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance dissolution rate.[10][6]Improves dissolution rate and bioavailability.[4]Does not increase equilibrium solubility; requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

  • Accurately weigh 1-2 mg of this compound into several separate glass vials.

  • To each vial, add a different solvent (e.g., Water, PBS, DMSO, Ethanol) in small, precise increments (e.g., 100 µL).

  • After each addition, vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution against a light and dark background.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL. For aqueous insolubility, this method helps establish a lower limit.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • The molecular weight of this compound (C₉H₇ClOS) is approximately 198.67 g/mol .

  • Accurately weigh 1.99 mg of the compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex the tube for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]

Visualizations

Caption: A troubleshooting workflow for addressing solubility issues.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Compound This compound (Hypothetical Inhibitor) Compound->Kinase2 Inhibits Response Cellular Response TF->Response

Caption: A hypothetical signaling pathway showing inhibition by a compound.

References

Technical Support Center: Stabilizing (5-Chloro-1-benzothiophen-3-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing (5-Chloro-1-benzothiophen-3-yl)methanol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, the primary routes of degradation are likely to be:

  • Oxidation: The benzylic alcohol functional group is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde, (5-Chloro-1-benzothiophen-3-yl)carbaldehyde, which may be further oxidized to the carboxylic acid, 5-Chloro-1-benzothiophene-3-carboxylic acid. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Acid/Base Catalyzed Degradation: Extreme pH conditions can promote degradation. In acidic or basic solutions, dehydration or other rearrangement reactions may occur, although oxidation is typically the more significant concern for benzylic alcohols.

Q2: What are the initial signs of degradation I should look for in my solution?

Visual inspection can be the first indicator of degradation. Signs to watch for include:

  • Color Change: A change in the color of the solution, such as the appearance of a yellow or brown tint, can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may suggest that a less soluble degradation product is being formed.

  • Changes in Analytical Profile: Chromatographic analysis (e.g., HPLC) is the most reliable method to detect degradation. The appearance of new peaks or a decrease in the peak area of the parent compound are clear indicators of instability.

Q3: What are the recommended storage conditions for a stock solution of this compound?

To maximize the stability of your stock solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation by displacing oxygen from the headspace of the vial.

Q4: Which solvents are most suitable for dissolving this compound to ensure stability?

The choice of solvent is critical for maintaining the stability of the compound.

  • Recommended Solvents: Aprotic organic solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally good choices. Ethanol can also be used, but it is important to use high-purity, peroxide-free grades.

  • Solvents to Use with Caution: Protic solvents like methanol should be used with caution as they can potentially participate in degradation reactions under certain conditions. Chlorinated solvents may also be reactive. The use of aqueous solutions should be carefully considered, and the pH should be controlled.

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues you might encounter.

Issue 1: Rapid Degradation of the Compound in Solution

If you observe rapid degradation of this compound, follow this troubleshooting workflow:

start Rapid Degradation Observed check_solvent Review Solvent Choice and Purity start->check_solvent check_storage Verify Storage Conditions (Temp, Light, Atmosphere) check_solvent->check_storage Solvent OK use_fresh_solution Prepare Fresh Solution check_solvent->use_fresh_solution Solvent Impure/ Inappropriate check_ph Measure pH of Aqueous Solutions check_storage->check_ph Storage OK check_storage->use_fresh_solution Storage Improper add_antioxidant Consider Adding an Antioxidant (e.g., BHT) check_ph->add_antioxidant pH Neutral check_ph->use_fresh_solution pH Extreme add_antioxidant->use_fresh_solution perform_stress_test Conduct a Mini Forced Degradation Study use_fresh_solution->perform_stress_test end_stable Solution Stabilized perform_stress_test->end_stable Degradation Mitigated end_unstable Further Investigation Needed perform_stress_test->end_unstable Degradation Persists

Figure 1. Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent or Irreproducible Analytical Results

Inconsistent results can often be traced back to solution instability.

start Inconsistent Analytical Results check_solution_age Verify Age and Storage of Solution start->check_solution_age check_sample_prep Review Sample Preparation Protocol check_solution_age->check_sample_prep Solution is Fresh solution_stability_study Perform a Short-Term Solution Stability Study check_solution_age->solution_stability_study Solution is Old check_analytical_method Assess Analytical Method Robustness check_sample_prep->check_analytical_method Protocol is Consistent check_analytical_method->solution_stability_study Method is Robust revalidate_method Re-validate Analytical Method check_analytical_method->revalidate_method Method Not Robust consistent_results Results are Consistent solution_stability_study->consistent_results Solution is Stable inconsistent_results Inconsistency Persists solution_stability_study->inconsistent_results Solution is Unstable revalidate_method->consistent_results

Figure 2. Troubleshooting inconsistent analytical results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1][2] The goal is to achieve 5-20% degradation to identify potential degradation products.[3][4][5]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal 80°C (in solid state and in solution)80°C24, 48, 72 hours
Photolytic UV light (254 nm) and visible lightRoom TemperatureExpose to 1.2 million lux hours and 200 watt hours/square meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).[4]

  • Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor solution in a 1:1 ratio. For thermal and photolytic studies, both the solid compound and the solution should be stressed.

  • Time Points: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[1]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Methodology:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Sample Analysis: Inject the prepared samples from the forced degradation study.

  • Data Analysis: Integrate the peaks and calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. The mass balance should be calculated to account for all components.

Data Presentation

Table 3: Hypothetical Forced Degradation Results for this compound

Stress Condition% Parent RemainingMajor Degradant 1 (RT)% Area of Degradant 1Major Degradant 2 (RT)% Area of Degradant 2Mass Balance (%)
Control (T=0) 100.0----100.0
0.1 M HCl, 24h 92.54.8 min5.2--97.7
0.1 M NaOH, 24h 88.15.5 min9.8--97.9
3% H₂O₂, 24h 85.36.2 min (Aldehyde)12.17.5 min (Acid)2.099.4
80°C, 72h 95.26.2 min (Aldehyde)3.5--98.7
Photolytic 98.1----98.1

Disclaimer: The data presented in Table 3 is hypothetical and for illustrative purposes only.

Stabilization Strategies

Based on the potential degradation pathways, here are some strategies to enhance the stability of this compound in solution:

  • pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-8) using appropriate buffer systems (e.g., phosphate or citrate buffers).

  • Use of Antioxidants: For solutions susceptible to oxidation, the addition of an antioxidant can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[6] The appropriate antioxidant and its concentration should be determined experimentally.

  • Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be effective.

  • Excipient Selection: If formulating the compound, the choice of excipients is critical. Avoid excipients that are known to be reactive or contain impurities that can promote degradation.[6][7][8]

References

Technical Support Center: Crystallization of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing (5-Chloro-1-benzothiophen-3-yl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Question: I've added the calculated amount of solvent, but my this compound is not fully dissolving, even with heating. What should I do?

  • Answer: This indicates that the solvent's capacity to dissolve the compound is lower than anticipated, or the amount of solvent is insufficient.

    • Solution 1: Increase Solvent Volume. Gradually add small increments of the same solvent to the heated mixture until the solid completely dissolves. Be mindful that using an excessive amount of solvent can lead to a poor yield.

    • Solution 2: Change the Solvent. If a large volume of the initial solvent is required, it may not be ideal for crystallization. Consider switching to a solvent in which the compound has higher solubility at elevated temperatures. For benzothiophene derivatives, solvents like toluene or a mixture of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes) can be effective.

Issue 2: No crystals are forming upon cooling.

  • Question: My solution has cooled to room temperature, and even after an extended period, no crystals have appeared. What steps can I take to induce crystallization?

  • Answer: The absence of crystal formation suggests that the solution is not supersaturated, or the nucleation process has not initiated.

    • Solution 1: Induce Nucleation.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

    • Solution 2: Increase Supersaturation.

      • Evaporation: Partially evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator to increase the concentration of the compound.

      • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator. A slower cooling rate is generally preferred for better crystal quality.

    • Solution 3: Add an Anti-Solvent. If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. This will reduce the overall solubility and promote crystallization.

Issue 3: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling, my compound has separated as an oil instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated.

    • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution and then allow it to cool slowly.

    • Solution 2: Lower the Cooling Temperature Drastically. Once the oil has formed, try cooling the mixture to a much lower temperature (e.g., in a dry ice/acetone bath) to see if the oil will solidify. This solid can then be used to seed a new, more dilute crystallization attempt.

    • Solution 3: Change the Solvent System. Choose a solvent with a lower boiling point or a solvent mixture that is less effective at dissolving the compound at room temperature.

Issue 4: The resulting crystals are very small or appear as a powder.

  • Question: I have obtained a solid, but it is a fine powder rather than distinct crystals. How can I obtain larger crystals?

  • Answer: The formation of small crystals or a powder is often due to rapid crystallization.

    • Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool or placing it in a Dewar flask can further slow the cooling rate.

    • Solution 2: Use a Solvent/Anti-Solvent System. Dissolve the compound in a minimal amount of a good solvent and then slowly add an anti-solvent. This method can sometimes promote the growth of larger, more well-defined crystals.

    • Solution 3: Use a Slightly Larger Volume of Solvent. Using the absolute minimum amount of solvent can sometimes lead to rapid crashing out of the solid. Try adding a slightly larger volume of the hot solvent to ensure the solution is not overly saturated upon cooling.

Issue 5: The yield of the crystallization is very low.

  • Question: After filtration and drying, the amount of crystalline material I recovered is significantly lower than expected. What could be the cause?

  • Answer: A low yield can result from several factors, primarily related to the solubility of the compound in the mother liquor.

    • Solution 1: Reduce the Amount of Solvent. You may have used too much solvent, causing a significant portion of your compound to remain dissolved. In future attempts, use a more minimal amount of hot solvent to dissolve the crude product.

    • Solution 2: Cool for a Longer Period. Ensure that the crystallization process is complete by allowing the solution to cool for an adequate amount of time, potentially at a lower temperature (e.g., in a refrigerator overnight).

    • Solution 3: Recover from the Mother Liquor. The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

Q2: How can I assess the purity of my crystallized this compound?

A2: The purity of your crystals can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) can confirm the structure and identify any impurities.

Q3: Is it necessary to filter the hot solution before crystallization?

A3: Yes, if you observe any insoluble impurities in your hot solution, it is highly recommended to perform a hot filtration. This will remove any solid impurities that are not dissolved in the hot solvent, preventing them from being incorporated into your final crystals.

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the collected crystals with a small amount of cold crystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your desired product, as it will have some solubility in the wash solvent.

Experimental Protocol: Recrystallization of this compound

This is a generalized protocol and may require optimization based on the specific impurities present and the scale of the experiment.

1. Solvent Selection:

  • Based on literature for similar compounds, a mixture of ethyl acetate and hexanes is a reasonable starting point. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of ethyl acetate and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of ethyl acetate until a clear solution is obtained at the boiling point.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Slowly add hexanes (the anti-solvent) dropwise to the hot ethyl acetate solution until you observe persistent cloudiness. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
  • For maximum yield, you can then place the flask in an ice bath or a refrigerator for at least an hour to further promote crystallization.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove any adhering mother liquor.

7. Drying:

  • Dry the crystals in a vacuum oven or in a desiccator under vacuum to remove any residual solvent.

8. Analysis:

  • Determine the yield and assess the purity of the recrystallized product using methods such as melting point analysis and TLC.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Illustrative)

Disclaimer: The following data is illustrative and based on general principles for similar compounds due to the lack of specific experimental data in the literature. Experimental verification is required.

SolventPolarity IndexExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Crystallization
Hexanes0.1LowLow to ModerateGood as an anti-solvent
Toluene2.4Low to ModerateHighPotentially a good single solvent
Dichloromethane3.1HighHighLikely too soluble; may be used as the "good" solvent in a mixed system
Ethyl Acetate4.4ModerateHighGood as the primary solvent in a mixed system
Acetone5.1HighHighLikely too soluble; may be used as the "good" solvent in a mixed system
Ethanol4.3ModerateHighPotential for a single solvent system, but hydrogen bonding may affect crystal packing
Methanol5.1ModerateHighSimilar to ethanol
Water10.2Very LowVery LowNot a suitable solvent

Visualizations

TroubleshootingWorkflow Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool CrystalsForm Crystals Formed? Cool->CrystalsForm OilingOut Compound Oils Out? Cool->OilingOut FilterDry Filter, Wash, and Dry CrystalsForm->FilterDry Yes NoCrystals No Crystals CrystalsForm->NoCrystals No PureProduct Pure Product FilterDry->PureProduct InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation CheckSaturation Still No Crystals? InduceNucleation->CheckSaturation CheckSaturation->Cool No, Crystals Forming IncreaseConcentration Increase Concentration (Evaporate/Add Anti-Solvent) CheckSaturation->IncreaseConcentration Yes IncreaseConcentration->Cool OilingOut->CrystalsForm No RedissolveDilute Re-dissolve and Dilute OilingOut->RedissolveDilute Yes RedissolveDilute->Cool

Caption: Troubleshooting workflow for the crystallization of this compound.

SolventSelectionLogic Start Select Potential Solvents TestSolubility Test Solubility of Compound Start->TestSolubility SolubleHot Soluble when Hot? TestSolubility->SolubleHot InsolubleCold Insoluble/Sparingly Soluble when Cold? SolubleHot->InsolubleCold Yes Insoluble Insoluble SolubleHot->Insoluble No GoodSingleSolvent Good Single Solvent Candidate InsolubleCold->GoodSingleSolvent Yes TooSoluble Too Soluble InsolubleCold->TooSoluble No ConsiderMixed Consider for Mixed Solvent System TooSoluble->ConsiderMixed Insoluble->ConsiderMixed GoodSolvent Good Solvent (for dissolving) ConsiderMixed->GoodSolvent AntiSolvent Anti-Solvent (for precipitation) ConsiderMixed->AntiSolvent

Caption: Logical relationship for selecting a suitable solvent system for crystallization.

Optimizing Reaction Conditions for (5-Chloro-1-benzothiophen-3-yl)methanol Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of (5-chloro-1-benzothiophen-3-yl)methanol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-chloro-1-benzothiophene-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent to selectively reduce the aldehyde functional group to a primary alcohol.

Q2: Which reducing agent is recommended for the synthesis of this compound?

For the selective reduction of an aldehyde to an alcohol, sodium borohydride (NaBH₄) is the preferred reagent. It is a mild and chemoselective reducing agent that is effective for converting aldehydes and ketones to their corresponding alcohols. Its operational simplicity and safety profile make it a more favorable choice over stronger, more reactive reducing agents like lithium aluminum hydride (LiAlH₄) for this specific transformation.

Q3: What are the potential side reactions to be aware of during the reduction?

The primary concern during the reduction is the incomplete reaction, leaving unreacted starting material (5-chloro-1-benzothiophene-3-carbaldehyde). If stronger, less selective reducing agents were to be used, there would be a risk of reducing other functional groups on the benzothiophene ring, although this is less of a concern with the recommended NaBH₄. Over-reduction is generally not an issue for this specific conversion.

Q4: How can I monitor the progress of the reaction?

The progress of the reduction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (5-chloro-1-benzothiophene-3-carbaldehyde). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the alcohol product, indicates the progression of the reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degraded Reducing Agent: Sodium borohydride can decompose if not stored properly. 2. Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Inefficient Quenching/Work-up: Product loss during the work-up and extraction steps.1. Use a fresh, unopened container of sodium borohydride. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 equivalents). 3. After the initial addition of NaBH₄ at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for a longer duration. 4. Ensure the quenching step is performed carefully and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.
Presence of Starting Material in the Final Product 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Stirring: Poor mixing of the reactants, especially if the reaction is heterogeneous.1. Monitor the reaction closely by TLC until the starting material is no longer visible. If the reaction stalls, consider adding a small additional portion of NaBH₄. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: If minor impurities are present, they may have similar chromatographic behavior to the desired alcohol. 2. Product Oiling Out: The product may not crystallize easily from the purification solvent.1. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. Consider using a different solvent system altogether. 2. If the product is an oil, try co-evaporation with a high-boiling point non-polar solvent like hexane or heptane to induce crystallization. Alternatively, purification by distillation under reduced pressure may be an option if the compound is thermally stable.

Experimental Protocols

Protocol 1: Reduction of 5-Chloro-1-benzothiophene-3-carbaldehyde using Sodium Borohydride

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 5-Chloro-1-benzothiophene-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-1-benzothiophene-3-carbaldehyde (1.0 eq.) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. Foaming and gas evolution may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters for the reduction of 5-chloro-1-benzothiophene-3-carbaldehyde. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the reagents.

ParameterValue
Starting Material 5-Chloro-1-benzothiophene-3-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 3.5 hours
Typical Molar Ratio (Aldehyde:NaBH₄) 1 : 1.5 - 2.0
Typical Yield 85 - 95% (after purification)

Visualizations

Experimental Workflow

experimental_workflow start Start: Dissolve Aldehyde cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end_product End: Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic issue Low Yield? check_reagent Check NaBH4 Quality issue->check_reagent Yes increase_equivalents Increase NaBH4 Equivalents check_reagent->increase_equivalents Reagent OK solution Improved Yield check_reagent->solution Reagent Degraded -> Use Fresh increase_time_temp Increase Reaction Time/Temp increase_equivalents->increase_time_temp Still Low Yield increase_equivalents->solution Yield Improved optimize_workup Optimize Workup/Extraction increase_time_temp->optimize_workup Still Low Yield increase_time_temp->solution Yield Improved optimize_workup->solution Yield Improved

Technical Support Center: (5-Chloro-1-benzothiophen-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side products during reactions with (5-Chloro-1-benzothiophen-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block. The most common reactions involving the hydroxyl group are oxidation to the corresponding aldehyde, esterification with carboxylic acids, and nucleophilic substitution of the activated hydroxyl group (e.g., Mitsunobu reaction).

Q2: What are the primary concerns regarding side reactions with this compound?

A2: The main concerns include over-oxidation of the alcohol to the carboxylic acid, formation of dimers or polymers, and reactions involving the sulfur atom of the benzothiophene ring, such as oxidation to a sulfoxide. The chlorine substituent is generally stable but can be reactive under certain conditions.

Q3: How can I purify the final products from unreacted starting material and byproducts?

A3: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired product and the impurities. Recrystallization can also be an effective method for solid products.

Troubleshooting Guides

Oxidation to (5-Chloro-1-benzothiophen-3-yl)carbaldehyde

Issue: Low yield of the aldehyde and formation of the carboxylic acid.

This is a common issue of over-oxidation. The choice of oxidizing agent and reaction conditions are critical to prevent the aldehyde from being further oxidized.

Troubleshooting Workflow:

G start Low yield of aldehyde/ Formation of carboxylic acid condition1 Using strong oxidant (e.g., KMnO4, Jones reagent)? start->condition1 solution1 Switch to a milder oxidant: - Swern Oxidation - Dess-Martin Periodinane (DMP) - PCC condition1->solution1 Yes condition2 Reaction temperature too high? condition1->condition2 No end Improved yield of aldehyde solution1->end solution2 Maintain low temperatures, especially for Swern oxidation (-78 °C). condition2->solution2 Yes condition3 Extended reaction time? condition2->condition3 No solution2->end solution3 Monitor reaction closely by TLC/LC-MS and quench as soon as starting material is consumed. condition3->solution3 Yes condition3->end No solution3->end

Caption: Troubleshooting workflow for aldehyde synthesis.

Quantitative Data Summary (Representative Yields):

Oxidizing AgentTemperature (°C)Typical Yield of AldehydeKey Side Products
KMnO4Room Temp< 45%[1]Carboxylic acid, over-oxidation products
Swern Oxidation-7885-95%Dimethyl sulfide (odor), mixed thioacetals (if temp rises)
Dess-Martin PeriodinaneRoom Temp90-98%Acetic acid, iodinane byproduct
PCCRoom Temp80-90%Chromium residues

Experimental Protocol: Swern Oxidation

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -70 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) to the reaction mixture and allow it to slowly warm to room temperature over 45 minutes.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Esterification Reactions

Issue: Incomplete reaction and difficulty removing catalyst/byproducts.

Esterification is an equilibrium-driven process. Driving the reaction to completion and choosing the right coupling agent are key to high yields and purity.

Troubleshooting Workflow:

G start Incomplete esterification/ Purification issues condition1 Using Fischer esterification (acid catalyst)? start->condition1 solution1a Use Dean-Stark trap to remove water. condition1->solution1a Yes condition2 Using coupling agents (e.g., DCC, EDC)? condition1->condition2 No solution1b Use excess alcohol as solvent. solution1a->solution1b end High yield of pure ester solution1b->end solution2 Filter to remove urea byproduct. Wash with dilute acid/base to remove unreacted starting materials. condition2->solution2 Yes condition3 Using Mitsunobu reaction? condition2->condition3 No solution2->end solution3 Use polymer-bound triphenylphosphine. Chromatography to remove phosphine oxide and hydrazine byproducts. condition3->solution3 Yes solution3->end

Caption: Troubleshooting workflow for esterification.

Quantitative Data Summary (Representative Yields):

MethodReagentsTypical YieldCommon Byproducts/Impurities
Fischer EsterificationH₂SO₄, excess alcohol60-80%Unreacted starting material, water
DCC/DMAP CouplingDCC, DMAP85-95%Dicyclohexylurea (DCU)
Mitsunobu ReactionPPh₃, DIAD/DEAD80-90%Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate

Experimental Protocol: Mitsunobu Reaction

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Potential Side Reactions Involving the Benzothiophene Ring

Issue: Formation of a sulfoxide byproduct.

The sulfur atom in the benzothiophene ring is susceptible to oxidation, especially when using strong oxidizing agents or under harsh reaction conditions.

Mitigation Strategies:

  • Use mild and selective reagents: When performing reactions on other parts of the molecule, choose reagents that are less likely to interact with the sulfur atom. For example, in oxidation of the alcohol, prefer Swern or DMP oxidation over chromium-based reagents.

  • Control reaction temperature: Higher temperatures can promote unwanted side reactions.

  • Protect the sulfur atom: In multi-step syntheses where the sulfur atom is particularly labile, it can be temporarily oxidized to the sulfoxide, which can then be reduced back to the sulfide at a later stage.

Reaction Pathway:

G start This compound oxidant Strong Oxidant (e.g., m-CPBA, H2O2) start->oxidant reagents Reaction Reagents (e.g., Swern, Mitsunobu) start->reagents side_product (5-Chloro-1-oxo-1H-1λ⁴-benzothiophen-3-yl)methanol (Sulfoxide) oxidant->side_product product Desired Product (e.g., Aldehyde, Ester) reagents->product

Caption: Potential for sulfoxide formation.

References

Technical Support Center: Analytical Method Development for (5-Chloro-1-benzothiophen-3-yl)methanol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method development for identifying and quantifying impurities in (5-Chloro-1-benzothiophen-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] They are broadly classified as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, potential organic impurities could arise from the specific synthetic route employed. Common synthetic pathways for benzothiophenes may introduce related substituted benzothiophenes or isomers as impurities.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.

  • Residual Solvents: Organic solvents used during the synthesis and purification process can remain in the final product.

Q2: What analytical techniques are most suitable for impurity profiling of this compound?

A2: The most common and powerful techniques for impurity profiling in pharmaceutical compounds like this compound are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[1] A reversed-phase HPLC method with UV detection is a typical starting point.

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, such as residual solvents.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[1]

Q3: How can I identify potential degradation products of this compound?

A3: Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[4] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: To investigate susceptibility to pH-dependent degradation.

  • Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

  • Thermal Stress: Exposing the compound to high temperatures to evaluate heat sensitivity.

  • Photostability: Exposing the compound to UV and visible light to assess light sensitivity.[3]

Q4: What are the key validation parameters for an impurity analytical method?

A4: According to ICH guidelines, a validated analytical method for impurities should demonstrate the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Silanols The basic nitrogen in the benzothiophene ring may interact with residual silanol groups on the silica-based column, leading to peak tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and reduce these interactions. Alternatively, use a base-deactivated column.
Sample Overload The concentration of the sample injected is too high, saturating the column. Dilute the sample and re-inject.
Incompatible Sample Solvent The solvent in which the sample is dissolved is significantly stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Column Void or Contamination A void at the column inlet or contamination can lead to distorted peaks. Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.[5]

Issue 2: Fluctuating Retention Times

Possible Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can help diagnose this issue. Ensure the mobile phase components are miscible and properly degassed.[6]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[5]
Pump Malfunction or Leaks Air bubbles in the pump head or leaks in the system can cause inconsistent flow rates.[6] Purge the pump and check all fittings for leaks.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time is allowed, especially when changing mobile phase compositions.

Issue 3: High Backpressure

Possible Cause Troubleshooting Steps
Column Frit Blockage Particulates from the sample or mobile phase may have blocked the inlet frit of the column.[7] Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.
System Blockage A blockage could be present in the tubing, injector, or guard column.[7] Isolate the column and check the pressure of the system without it to pinpoint the location of the blockage.
Precipitation in the System The sample or a buffer component may have precipitated in the mobile phase. Ensure all mobile phase components are fully dissolved and that the sample is soluble in the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample to achieve a final concentration of 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days. Dissolve the stressed sample to achieve a final concentration of 0.1 mg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Example HPLC Method for Impurity Profiling

This is a starting point for developing a specific HPLC method for this compound and its impurities. Method optimization will be required.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 0.5 mg/mL.

Data Presentation

Table 1: Hypothetical Impurity Profile of this compound

This table illustrates how to present impurity data. The values are for demonstration purposes only.

Impurity Retention Time (min) Relative Retention Time (RRT) Specification Limit (%) Batch A (%) Batch B (%)
Starting Material X8.50.75≤ 0.100.050.08
By-product Y12.31.08≤ 0.150.110.09
Degradant Z15.11.33≤ 0.20Not Detected0.12
Unknown Impurity 118.21.60Report0.070.06
Total Impurities --≤ 1.0 0.23 0.35

Visualizations

experimental_workflow cluster_0 Method Development cluster_1 Impurity Identification cluster_2 Method Validation cluster_3 Routine Analysis Literature_Search Literature Search & Method Scouting Forced_Degradation Forced Degradation Studies Literature_Search->Forced_Degradation Informs stress conditions Method_Optimization HPLC Method Optimization (Mobile Phase, Column, etc.) Forced_Degradation->Method_Optimization Provides samples with degradants LC_MS_Analysis LC-MS Analysis Method_Optimization->LC_MS_Analysis Separation of impurities Validation_Parameters Validation according to ICH Guidelines Method_Optimization->Validation_Parameters Optimized method Structure_Elucidation Structure Elucidation (MS/MS, NMR) LC_MS_Analysis->Structure_Elucidation Provides mass data Structure_Elucidation->Validation_Parameters Identified impurities Impurity_Profiling Routine Impurity Profiling Validation_Parameters->Impurity_Profiling Validated method

Caption: Workflow for analytical method development and impurity identification.

troubleshooting_workflow Problem HPLC Problem Encountered (e.g., Poor Peak Shape) Check_System Check System Suitability (Pressure, Baseline) Problem->Check_System Isolate_Problem Isolate the Problem (System vs. Column vs. Sample) Check_System->Isolate_Problem System_Issue System Issue (Pump, Detector, Injector) Isolate_Problem->System_Issue System Column_Issue Column Issue (Contamination, Void) Isolate_Problem->Column_Issue Column Sample_Issue Sample Issue (Solvent, Concentration) Isolate_Problem->Sample_Issue Sample Consult_Guide Consult Detailed Troubleshooting Guide System_Issue->Consult_Guide Column_Issue->Consult_Guide Sample_Issue->Consult_Guide Implement_Solution Implement Corrective Action Consult_Guide->Implement_Solution Verify_Performance Verify System Performance Implement_Solution->Verify_Performance Resolved Problem Resolved Verify_Performance->Resolved

Caption: Logical workflow for troubleshooting HPLC issues.

References

Technical Support Center: Synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1-benzothiophene

Question Possible Cause & Solution
Why is the reaction yield of 5-Chloro-1-benzothiophene-3-carbaldehyde consistently low? Incomplete Reaction: Ensure the phosphoryl chloride (POCl₃) is added slowly at a low temperature (0-5 °C) and that the reaction is allowed to warm to room temperature and stirred for a sufficient duration (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Use anhydrous solvents (DMF, dichloroethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Sub-optimal Temperature Control: Overheating during the addition of POCl₃ or during the reaction can lead to side product formation. Maintain the recommended temperature profile strictly.
My final product from Step 1 contains significant impurities. What are they and how can I remove them? Unreacted Starting Material: If the reaction is incomplete, unreacted 5-chloro-1-benzothiophene may remain. Purification via column chromatography on silica gel is typically effective. Side Products: The Vilsmeier-Haack reaction can sometimes yield small amounts of other formylated isomers. Careful column chromatography is the primary method for separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also improve purity.
The work-up procedure using aqueous sodium acetate is slow to neutralize. What should I do? Insufficient Base: Ensure a sufficient quantity of a saturated sodium acetate or sodium bicarbonate solution is used. Add the reaction mixture slowly to the chilled aqueous base with vigorous stirring to control the exothermic quench. Hydrolysis: The hydrolysis of the intermediate iminium salt to the aldehyde requires sufficient time and stirring. Ensure the mixture is stirred until TLC analysis confirms the complete conversion to the aldehyde product before proceeding with extraction.

Step 2: Reduction of the Aldehyde to the Alcohol

Question Possible Cause & Solution
TLC analysis after reduction shows both the product and a spot corresponding to the starting aldehyde. How can I drive the reaction to completion? Insufficient Reducing Agent: While sodium borohydride (NaBH₄) is a powerful reducing agent for aldehydes, ensure you are using a slight excess (typically 1.1 to 1.5 molar equivalents) to account for any reaction with the solvent (e.g., methanol) or trace water.[1] Low Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may need to be stirred at room temperature for a period (1-2 hours) to ensure completion.[1]
The product yield is low after work-up and extraction. Where could I be losing the product? Product Solubility: The product alcohol may have some solubility in the aqueous layer, especially if large volumes of water are used during the work-up. Minimize the amount of water used for quenching and perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery. Emulsion Formation: Vigorous shaking during extraction can sometimes lead to emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
How do I effectively remove the boron salts generated during the reaction work-up? Aqueous Wash: The borate salts formed after quenching the reaction are typically water-soluble. Washing the combined organic extracts with water, followed by a wash with brine, is usually sufficient to remove them. Ensure the final organic layer is dried thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)? While LAH would also reduce the aldehyde, it is a much stronger and less selective reducing agent that reacts violently with protic solvents like methanol or water.[2] Sodium borohydride is safer, more selective for aldehydes and ketones, and can be used in alcoholic solvents, making it the preferred reagent for this transformation.[2][3]

Experimental Protocols & Data

Step 1: Synthesis of 5-Chloro-1-benzothiophene-3-carbaldehyde

This procedure outlines the formylation of 5-chloro-1-benzothiophene using the Vilsmeier-Haack reaction.

Methodology:

  • Under an inert atmosphere (N₂), cool a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloroethane (DCE) to 0-5 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred DMF/DCE solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-chloro-1-benzothiophene in anhydrous DCE dropwise to the Vilsmeier reagent.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous sodium acetate solution.

  • Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure aldehyde.

Quantitative Data (Step 1)

ParameterValue
Reagents 5-Chloro-1-benzothiophene, POCl₃, DMF
Molar Ratio 1 : 1.2 : 3 (Substrate : POCl₃ : DMF)
Solvent Anhydrous Dichloroethane (DCE)
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purification Column Chromatography / Recrystallization
Step 2: Synthesis of this compound

This procedure details the reduction of the aldehyde intermediate to the target alcohol.

Methodology:

  • Dissolve 5-chloro-1-benzothiophene-3-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Control the rate of addition to manage the effervescence and mild exotherm.

  • After all the NaBH₄ has been added, continue to stir the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir for an additional 1-2 hours at room temperature. Monitor the disappearance of the starting aldehyde by TLC.

  • Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of water, followed by 1M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7).

  • Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

Quantitative Data (Step 2)

ParameterValue
Reagents 5-Chloro-1-benzothiophene-3-carbaldehyde, NaBH₄
Molar Ratio 1 : 1.2 (Aldehyde : NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Typical Yield 90-98%
Purification Recrystallization (e.g., from hexanes/ethyl acetate)

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.

SynthesisWorkflow Start 5-Chloro-1-benzothiophene Reagent1 1. POCl₃, DMF 2. H₂O Work-up Start->Reagent1 Intermediate 5-Chloro-1-benzothiophene- 3-carbaldehyde Reagent1->Intermediate Vilsmeier-Haack Formylation Reagent2 1. NaBH₄, MeOH 2. H₂O Work-up Intermediate->Reagent2 Product (5-Chloro-1-benzothiophen- 3-yl)methanol Reagent2->Product Aldehyde Reduction

References

Technical Support Center: Enhancing the Biological Activity of (5-Chloro-1-benzothiophen-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the biological activity of (5-Chloro-1-benzothiophen-3-yl)methanol analogs, with a focus on anticancer applications.

Frequently Asked Questions (FAQs)

Q1: We are seeing low yields in our synthesis of 5-chloro-1-benzothiophene analogs. What are common pitfalls and how can we optimize the reaction?

A1: Low yields in the synthesis of substituted benzothiophenes are a common challenge. Key factors to consider for optimization include:

  • Catalyst Choice: For cross-coupling reactions (e.g., Suzuki, Heck), the choice of palladium catalyst and ligand is crucial. Consider screening a panel of catalysts and ligands to find the optimal combination for your specific substrates.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. A systematic optimization of these parameters is recommended. For instance, in palladium-catalyzed arylations, switching the solvent or adjusting the amount of base can lead to improved outcomes.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to side products.

  • Purification Method: Proper purification is critical. Column chromatography using silica gel is a common and effective method for isolating benzothiophene derivatives. A gradual increase in eluent polarity (e.g., ethyl acetate in hexane) is often necessary for good separation.

Q2: Our synthesized this compound analog shows poor solubility in aqueous solutions for biological assays. How can we address this?

A2: Poor aqueous solubility is a frequent issue with heterocyclic compounds. Here are several strategies to overcome this:

  • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol to dissolve the compound before diluting it in the aqueous assay medium. It is critical to include a vehicle control in your experiments to account for any effects of the solvent itself.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating nanoparticles or liposomal formulations to improve bioavailability.

  • Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active compound in vitro or in vivo.

  • Structural Modification: If solubility issues persist and impact activity, consider synthesizing analogs with more polar functional groups.

Q3: We are not observing the expected anticancer activity in our primary cell viability assay. What could be the reasons?

A3: A lack of activity in a primary screen can be due to several factors:

  • Assay Conditions: Optimize cell density, compound incubation time, and the concentration range of your analog. A pilot experiment with multiple cell densities and a broad concentration range can help determine the optimal conditions.

  • Cell Line Selection: The choice of cancer cell line is critical. Ensure the cell line is appropriate for the suspected mechanism of action of your compound. Some cell lines may have inherent resistance mechanisms.

  • Compound Stability: For longer incubation periods, the stability of your compound in the cell culture medium should be considered. Daily media changes with a fresh compound may be beneficial.

  • Mechanism of Action: Your compound may not be cytotoxic but could have other effects, such as inhibiting cell migration or inducing cell cycle arrest. Consider running orthogonal assays to explore these possibilities.

Q4: How do we begin to investigate the mechanism of action of our active benzothiophene analogs?

A4: Investigating the mechanism of action is a multi-step process:

  • Target-Based vs. Phenotypic Screening: Determine if your compound was designed to hit a specific target or if it was discovered through phenotypic screening. If the latter, target deconvolution will be necessary.

  • Pathway Analysis: Based on the structure of your compound and any known activities of similar molecules, hypothesize which signaling pathways might be involved. For benzothiophene derivatives, pathways like RhoA/ROCK, tubulin polymerization, and p53 have been implicated in anticancer effects.

  • Target Engagement Assays: Use techniques like Western blotting to see if your compound modulates the phosphorylation state or expression level of key proteins in the hypothesized pathway.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess direct binding of your compound to a target protein in a cellular context.

  • Affinity Chromatography-Mass Spectrometry: This technique can help identify the direct binding partners of your compound from a cell lysate.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results in cell-based assays - Cell passage number too high.- Variation in cell density at the time of treatment.- Inconsistent incubation times.- Use cells with a low and consistent passage number.[1]- Ensure uniform cell seeding and confirm cell density before adding the compound.- Strictly adhere to standardized incubation times for all experiments.
High background signal in fluorescence-based assays - Autofluorescence of the compound.- Non-specific binding of detection reagents.- Measure the fluorescence of the compound alone at the assay wavelength.- Include appropriate controls without the primary antibody or detection reagent.- Optimize washing steps to remove unbound reagents.
Crude product is a complex mixture after synthesis - Side reactions due to incorrect stoichiometry or temperature.- Degradation of starting materials or product.- Carefully control the addition of reagents and maintain the optimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final compound by column chromatography - Co-elution of impurities with the product.- Compound streaking on the silica gel.- Try a different solvent system with varying polarities.- Use a different stationary phase (e.g., alumina).- Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column.

Data Presentation: Anticancer Activity of Benzothiophene Analogs

The following tables summarize the in vitro anticancer activity of various benzothiophene analogs from published studies. Note that these are not direct analogs of this compound but provide a reference for the potential activity of this class of compounds.

Table 1: Growth Inhibitory (GI50) Values of Benzothiophene Acrylonitrile Analogs in Human Cancer Cell Lines [2]

CompoundCancer Cell LineGI50 (nM)
Analog 5 Leukemia (CCRF-CEM)10.0
Colon Cancer (HCT-116)18.2
CNS Cancer (SNB-19)20.0
Prostate Cancer (PC-3)26.5
Analog 6 Leukemia (RPMI-8226)21.2
CNS Cancer (SF-539)27.2
Prostate Cancer (DU-145)28.5
Analog 13 Leukemia (K-562)< 10.0
Colon Cancer (COLO 205)< 10.0
Breast Cancer (MCF7)17.9

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values of Thiophene Analogs in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene analog of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemia)1.8 ± 0.1[3]
2-methyl-thiophene analog of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemia)2.1 ± 0.8[3]
Amino-thiophene derivative 15bA2780 (Ovarian)12 ± 0.17[4]
Amino-thiophene derivative 15bA2780CP (Ovarian)10 ± 0.15[4]

Experimental Protocols

Protocol 1: General Synthesis of Chlorothiophene-Based Chalcones[5]

This protocol describes a general method for the Claisen-Schmidt condensation to form chalcones, which can be adapted for the synthesis of various analogs.

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in methanol (20 mL).

  • Base Addition: While stirring, add 40% aqueous potassium hydroxide (KOH) solution (4 mL).

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone analog.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Below are diagrams created using Graphviz to visualize key concepts and workflows relevant to the study of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action (MoA) start Starting Materials (5-Chloro-1-benzothiophene precursor) synthesis Chemical Synthesis (e.g., Grignard, Suzuki) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization viability Cell Viability Assay (MTT, SRB) characterization->viability Pure Compound ic50 Determine IC50/GI50 viability->ic50 pathway_analysis Pathway Analysis (Western Blot) ic50->pathway_analysis Active Analogs apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis target_id Target Identification (CETSA, Affinity-MS) pathway_analysis->target_id cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle

General experimental workflow for analog development.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Synthesis cause1 Suboptimal Catalyst/Ligand start->cause1 cause2 Incorrect Reaction Conditions (Temp, Solvent, Time) start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Inefficient Purification start->cause4 sol1 Screen Catalyst/Ligand Panel cause1->sol1 sol2 Systematic Optimization (DOE) cause2->sol2 sol3 Verify Purity (NMR, GC-MS) cause3->sol3 sol4 Optimize Chromatography (Solvent System, Stationary Phase) cause4->sol4

Troubleshooting low-yield synthesis reactions.

potential_pathways cluster_targets Potential Cellular Targets/Pathways (Based on related structures) compound (5-Chloro-1-benzothiophen-3-yl) Analog tubulin Tubulin Polymerization compound->tubulin Inhibition rho RhoA/ROCK Pathway compound->rho Inhibition p53 p53 Pathway compound->p53 Modulation apoptosis Apoptosis Induction tubulin->apoptosis rho->apoptosis p53->apoptosis cell_death cell_death apoptosis->cell_death Leads to

Potential anticancer signaling pathways for benzothiophenes.

References

Validation & Comparative

Comparative Analysis of the Antifungal Activity of a Benzothiophene Derivative and Known Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Benzothiophene derivatives have garnered significant interest due to their broad spectrum of biological activities, including antifungal properties. This guide provides a comparative analysis of the antifungal activity of (5-Chloro-1-benzothiophen-3-yl)methanol's close structural analog, Sertaconazole, against established antifungal agents: Clotrimazole, Fluconazole, and Amphotericin B. Due to the limited availability of specific data on this compound, Sertaconazole, a well-researched benzothiophene-containing antifungal, is used as a representative compound for this class.

This guide summarizes key quantitative data from in vitro studies, details the experimental protocols for antifungal susceptibility testing, and provides visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of mycology and drug discovery.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sertaconazole and the comparator antifungal agents against various clinically relevant fungal species. MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fungal SpeciesSertaconazole MIC (µg/mL)Clotrimazole MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.03 - 15[1]0.12 - >1000.25 - >100[2]0.03 - 1
Candida glabrata0.03 - 5[1]0.25 - >1000.5 - >1280.12 - 2
Candida krusei0.03 - 5[1]0.5 - >1001 - >1280.25 - 4
Aspergillus fumigatus0.12 - 40.25 - 81 - >1280.12 - 2
Trichophyton rubrum0.06 - 1[3]0.06 - 40.25 - 320.12 - 4
Cryptococcus neoformans0.03 - 2.5[1]0.12 - 80.5 - 160.06 - 1

Note: MIC ranges can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new chemical entities. Standardized methods provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method for Yeasts (CLSI M27)

This reference method is widely used for determining the MIC of antifungal agents against yeasts such as Candida species and Cryptococcus neoformans.[4]

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Incubation: The microtiter plates containing the yeast inoculum and the serially diluted antifungal agents are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the growth in the control well (containing no antifungal agent).

Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38)

A similar principle is applied for testing molds like Aspergillus species, with some modifications.

  • Inoculum Preparation: A suspension of conidia is prepared from a 7-day old culture on potato dextrose agar. The conidia are harvested and the suspension is adjusted to a specific concentration (e.g., 0.4-5 x 10^4 CFU/mL).

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth.

Mandatory Visualizations

Mechanism of Action: Azole Antifungals

The benzothiophene derivative Sertaconazole, like other azole antifungals such as Clotrimazole and Fluconazole, primarily targets the fungal cell membrane. Their mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.

Azole_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Azole Azole Antifungal (e.g., Sertaconazole) Azole->Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) caption Mechanism of action of azole antifungals.

Caption: Mechanism of action of azole antifungals.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal pathogen using the broth microdilution method.

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Culture 1. Fungal Culture (e.g., Sabouraud Dextrose Agar) Start->Culture Inoculum 2. Inoculum Preparation (0.5 McFarland Standard) Culture->Inoculum Plate 4. Inoculation of 96-Well Plate Inoculum->Plate Dilution 3. Serial Dilution of Test Compound Dilution->Plate Incubation 5. Incubation (35°C, 24-48h) Plate->Incubation Reading 6. Visual or Spectrophotometric Reading Incubation->Reading MIC 7. MIC Determination Reading->MIC caption Workflow for antifungal susceptibility testing.

Caption: Workflow for antifungal susceptibility testing.

References

validation of (5-Chloro-1-benzothiophen-3-yl)methanol's effect on cell proliferation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anti-proliferative effects of various benzothiophene derivatives based on available scientific literature. Direct experimental data on the specific compound (5-Chloro-1-benzothiophen-3-yl)methanol was not found in publicly available research at the time of this writing. The information presented here pertains to structurally related compounds and established anti-proliferative agents, offering a valuable comparative context for research and development. While this compound is commercially available, its biological activity in cell proliferation has not been documented in the reviewed literature.

Introduction to Benzothiophenes in Cancer Research

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. Derivatives of benzothiophene have demonstrated a wide range of pharmacological activities, including significant anti-cancer effects. These compounds can inhibit cell proliferation through various mechanisms of action, such as disruption of microtubule dynamics, inhibition of key signaling pathways like STAT3, and induction of regulated cell death pathways like ferroptosis. This guide compares the anti-proliferative efficacy of different classes of benzothiophene derivatives and other relevant small molecules, supported by experimental data and detailed protocols.

Data Presentation: Comparative Anti-Proliferative Activity

The following tables summarize the quantitative data on the anti-proliferative effects of various benzothiophene derivatives and comparator compounds.

Table 1: Benzothiophene Derivatives Targeting Tubulin Polymerization

Compound ClassExample CompoundCell Line(s)Potency (GI₅₀/IC₅₀)Mechanism of ActionReference
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5)NCI-60 Panel (including Leukemia, Colon, CNS, Melanoma, Ovarian, Prostate)10–100 nM (GI₅₀)Tubulin Polymerization Inhibition[1]
Combretastatin AnalogCombretastatin A-4Multidrug-Resistant (MDR) cancer cell linesPotent nM activityTubulin Polymerization Inhibition[1]

Table 2: Benzothiophene Derivatives Targeting STAT3 Signaling

Compound ClassExample CompoundCell Line(s)Potency (IC₅₀)Mechanism of ActionReference
Benzo[b]thiophene 1,1-dioxideCompound 8bNot specified in abstractNot specified in abstractSTAT3 Inhibition[2]

Table 3: Benzothiophene Derivatives Inducing Ferroptosis

Compound ClassExample CompoundCell Line(s)EffectMechanism of ActionReference
Benzo[b]thiophene AnalogCompound III-4HT1080 (Fibrosarcoma)Inhibition of cell proliferation, Cell cycle arrest at S phaseGPX4 Down-regulation, Induction of Ferroptosis[3]

Table 4: Other Small Molecule Inhibitors of Cell Proliferation

CompoundTarget/MechanismCell Line(s)Potency/EffectReference
GW4064 FXR AgonistHCT116, CT26 (Colorectal Cancer)Significant inhibition of cell proliferation within 12h[4][5]
Hela, Siha (Cervical Cancer)Dose-dependent inhibition of proliferation[6]
T0901317 LXR AgonistLNCaP (Prostate Cancer), Multiple other cancer cell linesSuppression of proliferation, G1 cell cycle arrest[7][8][9]
CaOV3, SKOV3, A2780 (Ovarian Cancer)Significant inhibition of cell proliferation (P < 0.001)[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[11][12][13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in isopropanol or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[16][17]

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the change in optical density (OD) at 340 nm.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer on ice.

    • Prepare a stock solution of GTP (Guanosine-5'-triphosphate) in the buffer.

    • Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors) in an appropriate solvent like DMSO.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the tubulin solution.

    • Add the test compound at various concentrations.

    • Initiate the polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The resulting polymerization curve will show a lag phase (nucleation), a growth phase (elongation), and a steady-state phase. The effect of the inhibitor can be quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[16]

Mandatory Visualizations

Experimental Workflow for Cell Proliferation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing cell proliferation using the MTT assay.

STAT3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocates & Binds transcription Gene Transcription (Proliferation, Survival) dna->transcription Initiates cytokine Cytokine/Growth Factor cytokine->receptor Binds

Caption: Simplified STAT3 signaling pathway in cell proliferation.[18][19][20][21][22]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides an objective comparison of various analytical methods applicable to the characterization of (5-Chloro-1-benzothiophen-3-yl)methanol. While direct cross-validation studies for this specific compound are not widely published, this document outlines and compares standard analytical techniques used for benzothiophene derivatives, offering supporting data and detailed experimental protocols to guide methodology selection.

The benzothiophene core is a significant structural motif in many pharmaceuticals.[1] Differentiating and quantifying specific isomers and derivatives is crucial for synthesis, quality control, and mechanism-of-action studies.[1] This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary analytical techniques.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the general performance characteristics of the discussed techniques for the analysis of benzothiophene derivatives.

Parameter HPLC-UV GC-FID/SCD UV-Vis Spectroscopy LC-MS/MS
Specificity Moderate to HighHighLowVery High
Sensitivity Good (ng-µg range)Very Good (pg-ng range)Moderate (µg-mg range)Excellent (fg-pg range)
Quantitation ExcellentExcellentGoodExcellent
Throughput ModerateHighHighModerate
Cost ModerateModerateLowHigh
Typical Use Purity, Assay, Impurity ProfilingVolatile Impurities, Trace AnalysisPreliminary Quantification, λmax DeterminationTrace Level Quantification, Metabolite ID

Detailed Experimental Protocols

The following sections provide detailed methodologies for each analytical technique, which can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination and quantification of non-volatile compounds like substituted benzothiophenes.[2]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution: A typical gradient could be: 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, hold at 30% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 254 nm is commonly used for aromatic systems.[3]

  • Column Temperature: 30°C.[2]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.[2]

2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. Thiophene and its derivatives are often analyzed by GC, especially for trace-level detection in various matrices.[4]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a more selective Sulfur Chemiluminescence Detector (SCD).[5][6]

  • Column: SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) or similar polar capillary column.[5]

  • Carrier Gas: Helium at a constant flow of 2.00 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 100°C at 10°C/min (hold for 1 min).[5]

  • Injection: 1 µL with a split ratio of 1:5.[5]

  • Injector Temperature: 125°C.[5]

  • Detector Temperature:

    • SCD Interface: 200°C[5]

    • SCD Furnace: 850°C[5]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane.

3. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the basic characterization and quantification of compounds with chromophores, such as the benzothiophene ring system.[1] It is particularly useful for determining the wavelength of maximum absorbance (λmax).[7]

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to achieve a maximum absorbance between 0.1 and 1.0 AU.[7]

  • Procedure:

    • Use quartz cuvettes for the analysis.

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • The resulting spectrum will show the λmax values, which are characteristic of the electronic transitions within the molecule. For benzothiophene, characteristic λmax values are observed around 228, 258, 288, and 297 nm.[1]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental matrices.[3][8]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[9]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A fast gradient is typically used, for example: 0-3 min, 15-95% B; 3-4 min, hold at 95% B; 4.1-5 min, return to 15% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. For similar compounds, negative ion mode has been suggested.[3]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion.

  • Sample Preparation: A dilute solution in the initial mobile phase composition is typically used. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships in the cross-validation of analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation A Reference Standard Preparation M1 Method 1 (e.g., HPLC) A->M1 M2 Method 2 (e.g., GC) A->M2 M3 Method 3 (e.g., LC-MS/MS) A->M3 B Sample Solution Preparation B->M1 B->M2 B->M3 C Spiked QC Samples C->M1 C->M2 C->M3 D Data Acquisition M1->D M2->D M3->D E Comparison of Results (e.g., Assay, Purity) D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Method Validation Report F->G G node1 UV-Vis Spectroscopy Low Specificity Basic Quantification node2 HPLC-UV Good Specificity & Sensitivity Routine QC & Assay node1->node2 Increased Specificity node3 GC-FID/SCD High Specificity for Volatiles Trace Sulfur Analysis node2->node3 Different Analyte Class node4 LC-MS/MS Highest Specificity & Sensitivity Bioanalysis & Trace Impurities node2->node4 Increased Sensitivity

References

Comparative Guide to the Structure-Activity Relationship of (5-Chloro-1-benzothiophen-3-yl)methanol and Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of (5-Chloro-1-benzothiophen-3-yl)methanol and its analogs as antimicrobial agents. Due to the limited publicly available data on the specific target molecule, this guide synthesizes findings from studies on structurally related benzothiophene derivatives to infer potential SAR trends and guide future research.

Introduction to Benzothiophenes in Drug Discovery

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the benzothiophene core allows for extensive chemical modifications, leading to a diverse range of pharmacological profiles. This guide focuses on the antimicrobial potential of this compound and its analogs, with a particular emphasis on antifungal activity.

Comparative Analysis of Structural Modifications

Table 1: Comparison of Antimicrobial Activity of Substituted Benzothiophene Derivatives

Compound/Analog ClassSubstitution PatternTarget Organism(s)Activity (MIC/IC50/Zone of Inhibition)Reference(s)
This compound (Hypothetical) 5-Chloro, 3-MethanolFungi, BacteriaData not available-
3-Chloro-1-benzothiophene-2-carboxamides3-Chloro, 2-Carboxamide with various substituentsS. aureus, E. coli, C. albicans, A. nigerZone of inhibition: 10-16 mm[1]
3-Halobenzo[b]thiophenes3-Halo (Cl, Br, I), various 2-substituentsB. cereus, C. albicans, S. aureus, E. faecalisMIC: 128-256 µg/mL
Di(hetero)arylamines of benzo[b]thiopheneVaries, includes hydroxylated aryl groupsCandida spp., Aspergillus spp., DermatophytesPotent, with low MICs for dermatophytes[4]
Benzothiophene-substituted coumarins and pyrimidinesFused heterocyclic systemsBacteria and FungiModerate activity at 100 µg/mL[5]
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives5-Chloro on benzoxazole ringGram-positive and Gram-negative bacteria, C. albicansGood activity, comparable to standards[6][7][8]

Key Inferences from Comparative SAR:

  • Halogen Substitution: The presence of a chlorine atom on the benzothiophene ring, as seen in the target molecule and other active analogs, is a common feature in antimicrobial benzoxazolinones with good activity.[6][7][8] The position and nature of the halogen can significantly impact potency.

  • Substitution at the 3-Position: The substituent at the 3-position of the benzothiophene ring is crucial for activity. While data on a simple methanol group is scarce, derivatives with more complex moieties like carboxamides and fused heterocyclic systems have demonstrated antimicrobial effects.[1][5]

  • Hydroxyl Groups: In some series of benzothiophene derivatives, the presence of hydroxyl groups has been found to be essential for antifungal activity.[4] This suggests that the methanol group in the target molecule could be a key pharmacophoric feature.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of antimicrobial compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M27-S4 documents for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida albicans.[4][9]

Materials:

  • Synthesized benzothiophene derivatives

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which a significant inhibition of fungal growth (typically ≥50% inhibition) is observed compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This biochemical assay helps to determine if the antifungal mechanism of action involves the inhibition of ergosterol biosynthesis, a common target for azole antifungals.[10][11]

Materials:

  • Candida albicans culture

  • Test compounds

  • Saponification solution (e.g., 20% KOH in 60% ethanol)

  • Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment: Grow Candida albicans in a suitable broth medium to the mid-log phase. Add the test compounds at various concentrations and incubate for a defined period (e.g., 16 hours).

  • Sterol Extraction: Harvest the fungal cells by centrifugation. Wash the cells and then saponify the cell pellet with the saponification solution by heating (e.g., at 80°C for 1 hour).

  • Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (including sterols) from the saponified mixture using heptane.

  • GC-MS Analysis: Evaporate the heptane and derivatize the sterol extracts if necessary. Analyze the sterol composition by GC-MS.

  • Data Analysis: Compare the sterol profiles of treated cells to untreated controls. A decrease in the ergosterol peak and an accumulation of precursor peaks (e.g., lanosterol) indicate inhibition of the ergosterol biosynthesis pathway.

Visualizing Pathways and Workflows

General Workflow for Antimicrobial Screening

G General Workflow for Antimicrobial Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Determination (Bacteria & Fungi) Purification->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) MIC_Assay->Cytotoxicity Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay Cytotoxicity->Ergosterol_Assay Other_Assays Other Mechanistic Assays Ergosterol_Assay->Other_Assays SAR_Analysis SAR Analysis & Lead Compound Identification Other_Assays->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.

Fungal Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals

G Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Inhibitor Azole Antifungals (and potentially some benzothiophene derivatives) Inhibitor->Enzyme Inhibition Enzyme->Ergosterol

References

A Researcher's Guide to the Electronic Properties of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscape of substituted benzothiophenes is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of their electronic properties, supported by experimental data and detailed methodologies.

The benzothiophene scaffold, a fusion of benzene and thiophene rings, is a cornerstone in the development of organic semiconductors, fluorescent probes, and pharmacologically active agents.[1][2] The electronic characteristics of this core structure can be meticulously tuned by the introduction of various substituent groups, enabling the rational design of molecules with specific functionalities.[1] This guide delves into the effects of these substituents on key electronic parameters, offering a clear comparison based on published experimental and theoretical data.

The Influence of Substituents on Frontier Molecular Orbitals

The electronic behavior of substituted benzothiophenes is primarily dictated by the nature and position of the appended functional groups. These substituents are broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) increase the electron density of the benzothiophene core. This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the core. This results in a stabilization (decrease in energy) of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), with a more pronounced effect on the LUMO.[3]

The interplay of these substituent effects allows for precise control over the HOMO-LUMO energy gap, a critical parameter that influences the optical and electronic properties of the molecule. A smaller HOMO-LUMO gap is generally associated with a red shift in the absorption spectrum.[4]

Comparative Electronic Properties of Substituted Benzothiophenes

The following tables summarize the electronic properties of various substituted benzothiophenes, collating data from multiple research articles. These values provide a quantitative comparison of the impact of different substituents.

Compound/SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Measurement Method
Benzothiophene Derivatives
Unsubstituted Benzothiophene--4.73 - 4.57Theoretical
Phenyl substituted--Significantly reducedTheoretical[3]
Nitro substituted--Largest reductionTheoretical[3]
[5]Benzothieno[3,2-b][5]benzothiophene (BTBT) Derivatives
2,7-diBr-BTBT-6.230--TDDFT Calculation[6]
2,7-diBr-BTBTDO (5,5-dioxide)---TDDFT Calculation[6]
2,7-diBr-BTBTTO (5,5,10,10–tetraoxide)-7.048-~3.83TDDFT Calculation[6]
4,7-Di(thiophene-2-yl)-benzo[c][1][4][5]thiadiazole Derivatives
Phenyl substitutedSimilar to base structure~ -3.40~ 2.00Cyclic Voltammetry[4]
1-Naphtyl substitutedSimilar to base structure~ -3.40~ 2.05Cyclic Voltammetry[4]
2-Thienyl substitutedIncreased by 0.16 eV~ -3.43~ 1.80Cyclic Voltammetry[4]
2-Furanyl substitutedIncreased by 0.19 eV~ -3.40~ 1.80Cyclic Voltammetry[4]
3-Pyridyl substitutedSimilar to base structureIncreased by 0.05 eV~ 2.00Cyclic Voltammetry[4]

Note: The values presented are a synthesis of data from the cited sources and are intended for comparative purposes. Experimental conditions and computational methods can influence the exact values.

Experimental Protocols

The determination of the electronic properties of substituted benzothiophenes relies on a combination of electrochemical and spectroscopic techniques, often complemented by theoretical calculations.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

  • Methodology: A solution of the benzothiophene derivative in an appropriate aprotic solvent (e.g., dichloromethane, acetone) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared.[4] The experiment is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept linearly to a set potential and then swept back to the initial potential.

  • Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then estimated using empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[4]

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to determine the optical band gap of a molecule.

  • Methodology: The absorption spectrum of a dilute solution of the benzothiophene derivative is recorded using a UV-Vis spectrophotometer.[4]

  • Data Analysis: The onset of the lowest energy absorption band in the spectrum is used to calculate the optical band gap (Egopt) using the equation: Egopt = 1240 / λonset, where λonset is the wavelength at the absorption onset in nanometers.[4]

Theoretical Calculations (Density Functional Theory - DFT):

Computational methods, particularly DFT, are powerful tools for predicting and understanding the electronic properties of molecules.

  • Methodology: The geometry of the substituted benzothiophene is optimized using a specific functional and basis set (e.g., B3LYP/6-31G**).[7] The energies of the HOMO and LUMO are then calculated.

  • Significance: DFT calculations provide valuable insights into the distribution of electron density and the nature of the frontier molecular orbitals, complementing experimental findings.[8][9]

Visualizing Structure-Property Relationships

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Substituent_Effects Effect of Substituents on Benzothiophene Electronic Properties cluster_substituents Substituent Type cluster_core Benzothiophene Core cluster_properties Electronic Properties EDG Electron-Donating Group (EDG) e.g., -OCH3, -N(CH3)2 Core Benzothiophene EDG->Core Increases Electron Density HOMO HOMO Energy EDG->HOMO Increases (Destabilizes) BandGap HOMO-LUMO Gap EDG->BandGap Decreases Gap EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN EWG->Core Decreases Electron Density EWG->HOMO Decreases (Stabilizes) LUMO LUMO Energy EWG->LUMO Decreases (Stabilizes) EWG->BandGap Decreases Gap Experimental_Workflow Workflow for Determining Electronic Properties cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Theoretical Analysis cluster_results Derived Properties Synthesis Synthesis of Substituted Benzothiophene CV Cyclic Voltammetry (CV) Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis DFT Density Functional Theory (DFT) Calculations Synthesis->DFT HOMO_LUMO HOMO/LUMO Energy Levels CV->HOMO_LUMO BandGap Optical/Electrochemical Band Gap CV->BandGap UVVis->BandGap DFT->HOMO_LUMO DFT->BandGap Orbital_Distribution Molecular Orbital Distribution DFT->Orbital_Distribution

References

A Comparative In Vivo Validation Guide for Novel Benzothiophene Derivatives: The Case of (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative framework for the in vivo validation of the therapeutic potential of novel benzothiophene derivatives, using (5-Chloro-1-benzothiophen-3-yl)methanol as a primary example. While specific in vivo data for this compound is not yet publicly available, this document synthesizes findings from related benzothiophene compounds to present a hypothetical yet representative validation pathway. The following sections will detail potential therapeutic applications, comparative efficacy with established agents, and the requisite experimental protocols and data presentation formats for robust preclinical evaluation. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Benzothiophene Derivatives

Benzothiophene scaffolds are present in a variety of therapeutically active compounds. To contextualize the potential of this compound, we present comparative data from in vivo and in vitro studies of analogous compounds with established antifungal and anticancer activities.

Table 1: Comparative Antifungal Activity

This table compares the in vivo antifungal efficacy of Sertaconazole, a benzothiophene derivative, with another imidazole antifungal, Miconazole. This serves as a model for how the antifungal activity of this compound could be assessed and compared.

CompoundAnimal ModelFungal StrainTreatment DurationOutcomeCitation
Sertaconazole (2% cream) Guinea PigTrichophyton mentagrophytes12 daysExcellent clinical and microbiological healing, similar to Miconazole[1]
3 daysGreater therapeutic effect than Miconazole in improving clinical symptoms and microbiological healing[1]
Miconazole (2% cream) Guinea PigTrichophyton mentagrophytes12 daysExcellent clinical and microbiological healing[1]
3 daysLess therapeutic effect compared to Sertaconazole[1]
This compound (Hypothetical) Guinea PigTrichophyton mentagrophytes-Data not available-
Table 2: Comparative Anticancer Activity (in vitro)

The following table presents the 50% growth inhibition (GI50) values for various benzothiophene acrylonitrile analogs against a panel of human cancer cell lines. This illustrates a potential screening cascade for this compound's anticancer properties.

CompoundLeukemia Cell Lines (GI50)Colon Cancer Cell Lines (GI50)CNS Cancer Cell Lines (GI50)Prostate Cancer Cell Lines (GI50)Citation
Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] 10–66.5 nM10–66.5 nM10–66.5 nM10–66.5 nM[2]
Compound 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] 21.2–50.0 nMNot specified21.2–50.0 nM21.2–50.0 nM[2]
This compound (Hypothetical) Data not availableData not availableData not availableData not available-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key in vivo experiments.

Protocol 1: In Vivo Antifungal Efficacy in a Guinea Pig Model of Dermatophytosis

This protocol is adapted from studies on Sertaconazole.[1]

  • Animal Model: Female guinea pigs are used for this model.

  • Infection: The animals are infected with Trichophyton mentagrophytes on a shaved area of their skin.

  • Treatment Groups:

    • Vehicle control (placebo cream)

    • Positive control (e.g., 2% Miconazole cream)

    • Test compound (this compound in a suitable cream formulation)

  • Dosing Regimen: The creams are applied topically to the infected area once or twice daily for a predetermined duration (e.g., 3 and 12 days).

  • Efficacy Evaluation:

    • Clinical Assessment: The degree of alopecia and lesion severity are scored at regular intervals.

    • Microbiological Assessment: Hair samples from the infected site are cultured to determine the presence of viable fungi.

  • Data Analysis: Statistical analysis is performed to compare the clinical and microbiological healing rates between the treatment groups.

Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol is a generalized procedure for evaluating the anticancer potential of a test compound.

  • Cell Lines: Human cancer cell lines (e.g., from breast, colon, or lung cancer) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., saline or a suitable solvent)

    • Positive control (a standard-of-care chemotherapy agent)

    • Test compound (this compound administered via a relevant route, e.g., intraperitoneal or oral)

  • Dosing Regimen: Treatment is initiated once the tumors reach a palpable size. The compound is administered at various doses and schedules (e.g., daily, weekly).

  • Efficacy Evaluation:

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, the time to a predetermined tumor volume or the overall survival of the animals is recorded.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are used to compare the tumor growth inhibition between the different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.

Hypothetical Signaling Pathway for an Anticancer Benzothiophene Derivative

Many anticancer agents function by inducing apoptosis (programmed cell death). The following diagram illustrates a hypothetical signaling pathway through which a benzothiophene derivative might exert its anticancer effects by activating key pro-apoptotic proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor benzothiophene This compound pro_apoptotic Pro-apoptotic Proteins (e.g., BAX, BAK) benzothiophene->pro_apoptotic activates caspase9 Caspase-9 pro_apoptotic->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway activated by a benzothiophene derivative.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a therapeutic candidate.

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., cytotoxicity, target engagement) A->B C Animal Model Selection and Development B->C D Pharmacokinetic and Toxicology Studies C->D E In Vivo Efficacy Studies (e.g., tumor growth inhibition) D->E F Data Analysis and Interpretation E->F G Go/No-Go Decision for Further Development F->G

References

benchmarking (5-Chloro-1-benzothiophen-3-yl)methanol against other organic semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Benzothiophene-Based Organic Semiconductors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

While (5-Chloro-1-benzothiophen-3-yl)methanol is not established as an organic semiconductor, the benzothiophene scaffold is a critical component in a high-performance class of materials known as benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives.[1][2] These materials have garnered significant attention in the field of organic electronics for their exceptional charge carrier mobility, environmental stability, and tunable electronic properties.[3] This guide provides a comparative benchmark of prominent BTBT derivatives against other well-established organic semiconductors, supported by experimental data and detailed methodologies.

The unique electronic properties, thermal stability, and the ease of functionalization make benzothiophene derivatives ideal candidates for applications in organic electronics.[4] The insertion of thiophene moieties results in deep Highest Occupied Molecular Orbital (HOMO) energy levels, which prevents easy oxidation and leads to stable thin-film transistor operation under ambient conditions.[1]

Comparative Performance of Organic Semiconductors

The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of a transistor, and the on/off current ratio (Ion/Ioff), which is crucial for low power consumption. The following table summarizes the performance of various BTBT derivatives in Organic Field-Effect Transistors (OFETs) compared to other common p-type organic semiconductors.

Organic SemiconductorSubstitutionMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Processing MethodReference
BTBT Derivatives
C6-Ph-BTBT2-(4-hexylphenyl)4.62.2 x 10⁷Vacuum Deposition[5]
DBOP-BTBTMethoxy Groups3.57--[3]
DPh-BTBT2,7-diphenylup to 2.0-Vapor Deposition[2]
C8-BTBT2,7-dioctyl1.143>10⁶Spin-Coating[6]
DPV-BTBT2,7-divinylup to 0.4--[7]
NBTBT-10Alkoxy side chains0.2510⁵ - 10⁶Vacuum Deposition[8]
Ph-BTBT2-phenyl0.034-Vacuum Deposition[5]
Other Semiconductors
Pentacene-~1.0>10⁶Vacuum Deposition[9]
P3HT-~0.1~10⁶Solution Processing[10]
DNTT->3.0-Vapor Deposition[2]

Experimental Protocols

The performance of organic semiconductor devices is highly dependent on the fabrication process. Below are generalized methodologies for the fabrication and characterization of Organic Thin-Film Transistors (OTFTs).

Substrate Preparation and Dielectric Layer Formation

A common substrate for OTFTs is a heavily n-doped silicon wafer (n++-Si) which acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (~300 nm) serving as the gate dielectric.

  • Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for a specified time, followed by rinsing and annealing.

Organic Semiconductor Deposition

The active semiconductor layer can be deposited through various methods, with vacuum deposition and solution processing being the most common.

  • Vacuum Thermal Evaporation (for small molecules like BTBT derivatives): The organic material is heated in a high-vacuum chamber (< 10⁻⁶ Torr). The sublimed material deposits as a thin film (typically 30-60 nm thick) onto the substrate, which is held at a specific temperature to control film morphology.

  • Spin-Coating (for soluble polymers and some small molecules): The organic semiconductor is dissolved in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene). The solution is then dispensed onto the substrate, which is spun at a high speed (e.g., 1000-3000 rpm) to create a uniform thin film. The film is subsequently annealed to remove residual solvent and improve crystallinity.

Electrode Deposition

For a top-contact, bottom-gate device architecture, the source and drain electrodes (typically Gold) are deposited on top of the organic semiconductor layer.

  • Thermal Evaporation: Gold is evaporated through a shadow mask to define the source and drain contacts. The channel length (L) and width (W) are determined by the dimensions of the shadow mask.

Device Characterization

The electrical characteristics of the fabricated OTFTs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air) using a semiconductor parameter analyzer.

  • Output Characteristics (IDS vs. VDS): The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at various gate voltages (VG).

  • Transfer Characteristics (IDS vs. VG): The drain current (IDS) is measured as a function of the gate voltage (VG) at a fixed drain-source voltage (VDS). The field-effect mobility (μ) and the on/off current ratio are extracted from this measurement.

Visualizations

Logical Relationship of Performance Factors

The performance of an organic semiconductor is not intrinsic to the molecule alone but is a result of the interplay between molecular structure, processing, and the resulting solid-state packing.

cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance Core Benzothiophene Core Substituents Side-Chains (e.g., Alkyl, Phenyl) Core->Substituents EnergyLevels HOMO/LUMO Levels Core->EnergyLevels Solubility Solubility Substituents->Solubility Packing Molecular Packing Substituents->Packing Mobility Charge Carrier Mobility Solubility->Mobility Stability Device Stability EnergyLevels->Stability Packing->Mobility OnOff On/Off Ratio Mobility->OnOff

Caption: Influence of molecular design on material properties and device performance.

Experimental Workflow for OTFT Fabrication and Characterization

The following diagram illustrates a typical workflow for creating and testing organic thin-film transistors.

sub_prep Substrate Cleaning & Preparation surf_treat Surface Treatment (e.g., OTS) sub_prep->surf_treat semi_dep Semiconductor Deposition (e.g., Evaporation) surf_treat->semi_dep elec_dep Electrode Deposition (Source/Drain) semi_dep->elec_dep anneal Annealing elec_dep->anneal charac Electrical Characterization anneal->charac data_an Data Analysis (Mobility, On/Off Ratio) charac->data_an

Caption: Standard workflow for OTFT fabrication and testing.

References

Safety Operating Guide

Proper Disposal of (5-Chloro-1-benzothiophen-3-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (5-Chloro-1-benzothiophen-3-yl)methanol, a halogenated and sulfur-containing organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical before handling.[1]

Immediate Safety & Handling

Proper handling is the first step to safe disposal. Due to its chemical nature, this compound requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory to prevent exposure.[2]

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[3]
Hand Protection Chemical-resistant nitrile gloves.[2]
Body Protection A laboratory coat to protect skin and clothing.[2]
Footwear Closed-toe shoes to protect feet from potential spills.[2]
Respiratory Protection Use only in a well-ventilated area or a functioning chemical fume hood to prevent inhalation of vapors.[4][5]

Handling Procedures:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Ignition Sources: Keep the compound away from all sources of ignition, such as open flames or hot surfaces. Store in designated flammable storage cabinets.[2][4]

  • Contamination: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic to ensure regulatory compliance and safety. This compound is classified as a halogenated organic waste due to the presence of chlorine.[4][7]

Step 1: Waste Segregation Proper segregation is the most critical step.

  • DO NOT pour this chemical down the drain.[2][4]

  • DO NOT mix it with non-halogenated organic waste.[7][8]

  • This compound waste must be collected separately in a designated container for Halogenated Organic Waste .[1][2] This is because halogenated compounds require specific disposal methods, such as high-temperature incineration, and can be more costly to dispose of.[7][8]

Step 2: Container Selection

  • Obtain a designated and compatible hazardous waste container from your institution's EHS department.[1]

  • These containers are often specifically marked, for instance, as green-labeled carboys for halogenated organic wastes.[1][7]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[1]

Step 3: Waste Collection & Labeling

  • All collection of waste must be conducted within a chemical fume hood.[8]

  • Keep the waste container closed when not in use.[3][8]

  • Affix a "Hazardous Waste" tag to the container before adding any waste.[1][8]

  • Clearly label the tag with the full chemical name: "this compound" and list all constituents and their approximate percentages.[7][8]

  • Identify all applicable hazards on the label, such as "Flammable" and "Toxic".[8]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The storage area must be a dry, cool, and well-ventilated location.[8][9]

  • Ensure the container is stored in secondary containment to prevent spills.[8]

  • The hazardous waste tag must be clearly visible at all times.[8]

Step 5: Final Disposal

  • Once the container is nearly full (typically ¾ full), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[8]

  • Follow your institution's specific procedures for requesting a waste pickup.[8]

Spill & Emergency Procedures
  • Small Spills: In a fume hood, contain the spill and absorb it with an inert material (e.g., vermiculite, dry sand).[10] Collect the absorbent material, place it in a sealed, labeled container, and dispose of it as halogenated organic waste.[8]

  • Large Spills: Evacuate the area immediately. Notify your institution's EHS and follow their emergency protocols.[8]

  • Personal Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][6]

    • Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

    • Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[5][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_decision Generate Waste? fume_hood->waste_decision segregate Segregate as Halogenated Organic Waste waste_decision->segregate Yes end End: Proper Disposal waste_decision->end No container Use Designated, Labeled Waste Container segregate->container no_drain DO NOT Pour Down Drain segregate->no_drain storage Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Request Pickup by EHS / Licensed Contractor storage->pickup pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (5-Chloro-1-benzothiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Chloro-1-benzothiophen-3-yl)methanol

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Assumed Hazard Assessment

Based on the chemical structure, this compound should be handled as a potentially hazardous substance. Potential hazards may include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazard: As with many chlorinated organic compounds, it may be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles during tasks with a higher risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact.[5][6]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[1]
Footwear Closed-toe ShoesSturdy, closed-toe shoes should be worn to protect against spills and falling objects.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Operational Plan
  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Ensure all necessary PPE is available and in good condition.

  • Handling Procedures:

    • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Dissolving and Reactions: When preparing solutions or running reactions, add the compound slowly to the solvent to avoid splashing. Ensure the reaction vessel is adequately contained and, if necessary, cooled to control any exothermic processes.

    • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Spill Management:

    • Minor Spills: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent followed by soap and water.

    • Major Spills: For larger spills, evacuate the area immediately and alert your institution's emergency response team.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: Dispose of all contaminated items, including gloves, weighing paper, and absorbent materials, as hazardous waste.

  • Empty Containers: Decontaminate empty containers before disposal. If decontamination is not possible, dispose of the container as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your EHS department for specific guidance and to arrange for waste pickup.

Visual Workflow and Emergency Logic

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G prep Preparation - Verify fume hood function - Check eyewash/shower - Don appropriate PPE handle Handling - Weigh and transfer in fume hood - Prepare solutions/reactions prep->handle storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handle->storage disposal Disposal - Collect in hazardous waste container - Dispose of contaminated materials handle->disposal spill Spill Management - Minor spills: Absorb and collect - Major spills: Evacuate and report spill->disposal

Caption: Workflow for Safe Handling of this compound.

Emergency Response Logic

This diagram outlines the logical steps to take in the event of an accidental exposure.

G cluster_exposure Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Remove contaminated clothing Wash with soap and water for 15 min exposure->skin_wash eye_rinse Rinse with eyewash for 15 min exposure->eye_rinse move_air Move to fresh air exposure->move_air rinse_mouth Rinse mouth with water Do NOT induce vomiting exposure->rinse_mouth seek_medical Seek Immediate Medical Attention - Inform personnel of the chemical identity skin_wash->seek_medical eye_rinse->seek_medical move_air->seek_medical rinse_mouth->seek_medical

Caption: Logical Flow for Emergency Response to Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 2
(5-Chloro-1-benzothiophen-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.